7-Bromo-4-methylisoquinoline
Description
BenchChem offers high-quality 7-Bromo-4-methylisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4-methylisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCNWNMFAYTPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679860 | |
| Record name | 7-Bromo-4-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958880-29-0 | |
| Record name | 7-Bromo-4-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromo-4-methylisoquinoline: Synthesis, Properties, and Applications in Drug Discovery
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of the versatile heterocyclic building block, 7-Bromo-4-methylisoquinoline.
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The strategic substitution on the isoquinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 7-Bromo-4-methylisoquinoline is a halogenated derivative that holds significant potential as a building block in the synthesis of novel therapeutic agents. The presence of the bromine atom at the 7-position provides a handle for further functionalization through various cross-coupling reactions, while the methyl group at the 4-position can influence the molecule's conformation and binding affinity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and potential applications of 7-Bromo-4-methylisoquinoline for researchers and professionals in drug development and organic synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 7-Bromo-4-methylisoquinoline is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 958880-29-0[1][2] |
| Molecular Formula | C₁₀H₈BrN[1][2] |
| Molecular Weight | 222.09 g/mol [1] |
| Appearance | Not explicitly stated, likely a solid. |
| Storage | 2-8°C Refrigerator[1] |
Synthesis of 7-Bromo-4-methylisoquinoline
While a specific, detailed synthesis protocol for 7-Bromo-4-methylisoquinoline is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the preparation of substituted isoquinolines. The Pomeranz–Fritsch reaction or the Bischler–Napieralski cyclization are common strategies for constructing the isoquinoline core. A potential synthetic approach is outlined below.
Proposed Synthetic Pathway: Modified Pomeranz–Fritsch Reaction
This pathway would likely begin with a suitably substituted benzaldehyde and an aminoacetal, followed by cyclization and aromatization.
Step 1: Synthesis of the Schiff Base Intermediate
The initial step involves the condensation of 3-bromo-4-formyltoluene with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base.
Step 2: Cyclization and Aromatization
The Schiff base intermediate is then subjected to acidic conditions (e.g., concentrated sulfuric acid or polyphosphoric acid) to induce cyclization, followed by dehydration to yield the aromatic 7-Bromo-4-methylisoquinoline.
Caption: Proposed synthetic workflow for 7-Bromo-4-methylisoquinoline.
Experimental Protocol (Generalized)
-
Schiff Base Formation: Equimolar amounts of 3-bromo-4-formyltoluene and aminoacetaldehyde diethyl acetal are dissolved in a suitable solvent such as toluene or ethanol. The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base intermediate.
-
Cyclization and Aromatization: The crude Schiff base is slowly added to a pre-heated acidic medium (e.g., concentrated sulfuric acid) with vigorous stirring. The reaction mixture is maintained at an elevated temperature (typically >100°C) for a specified period. After cooling, the mixture is carefully poured onto ice and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.
-
Purification: The crude 7-Bromo-4-methylisoquinoline is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Structural Elucidation and Spectroscopic Characterization
The structural confirmation of 7-Bromo-4-methylisoquinoline relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the isoquinoline ring system will exhibit characteristic chemical shifts and coupling patterns.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the bromine and methyl substituents, as well as the nitrogen atom in the heterocyclic ring.
Mass Spectrometry
The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M+) would be expected at m/z 221 and 223.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C=C and C=N stretching vibrations within the isoquinoline ring system.
Applications in Drug Discovery and Medicinal Chemistry
The 7-Bromo-4-methylisoquinoline scaffold is a valuable starting point for the development of novel therapeutic agents, particularly in the field of oncology. The bromine atom serves as a versatile handle for introducing various substituents through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
As a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The isoquinoline nucleus is a well-established scaffold for this purpose. By modifying the 7-position of 7-Bromo-4-methylisoquinoline with different aryl or heteroaryl groups, it is possible to design potent and selective inhibitors of various kinases implicated in cancer and other diseases. The methyl group at the 4-position can provide additional van der Waals interactions within the binding site, potentially enhancing potency and selectivity. Quinazoline derivatives, which are structurally related to isoquinolines, are known to be effective in cancer treatment.[3][4]
Caption: Potential mechanism of action for 7-bromo-4-methylisoquinoline derivatives as kinase inhibitors.
Anticancer Potential
The development of novel anticancer agents is a critical area of research. Halogenated quinolines and isoquinolines have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4] The introduction of different functional groups at the 7-position of 7-Bromo-4-methylisoquinoline can lead to compounds with enhanced antiproliferative effects and improved selectivity for cancer cells over normal cells.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.
Conclusion
7-Bromo-4-methylisoquinoline is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its molecular formula is C₁₀H₈BrN and it has a molecular weight of 222.09 g/mol .[1] The presence of a bromine atom and a methyl group on the isoquinoline scaffold provides opportunities for further chemical modification to develop novel therapeutic agents, particularly in the area of kinase inhibition and cancer therapy. This technical guide has provided an overview of its synthesis, properties, and potential applications, offering a foundation for researchers to explore the full potential of this promising compound.
References
-
Pharmaffiliates. 7-Bromo-4-methylisoquinoline. Available at: [Link]
-
Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. Available at: [Link]
-
ResearchGate. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available at: [Link]
-
Lee, H., et al. (2014). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase. Organic & Biomolecular Chemistry, 12(41), 8286-8293. Available at: [Link]
Sources
Part 1: Foundational Analysis - Molecular Formula and Unsaturation
An In-Depth Technical Guide to the Structure Elucidation of 7-Bromo-4-methylisoquinoline
Before any spectroscopic analysis, the elemental composition provides the fundamental constraints for any proposed structure.
Molecular Identity:
-
Chemical Name: 7-Bromo-4-methylisoquinoline
-
CAS Number: 958880-29-0[3]
-
Molecular Formula: C₁₀H₈BrN[3]
-
Molecular Weight: 222.09 g/mol [3]
Index of Hydrogen Deficiency (IHD): The IHD, or degree of unsaturation, is a critical first calculation to predict the number of rings and/or multiple bonds.
IHD = C + 1 - (H/2) - (X/2) + (N/2) IHD = 10 + 1 - (8/2) - (1/2) + (1/2) IHD = 7
An IHD of 7 is consistent with the proposed isoquinoline structure, which contains a bicyclic aromatic system (5 unsaturations: 2 rings and 3 double bonds in the benzene part) and two additional double bonds in the pyridine ring, accounting for all 7 degrees of unsaturation. This initial check validates the molecular formula against the expected chemical scaffold.
Part 2: The Spectroscopic Gauntlet - A Multi-Technique Approach
No single technique provides absolute proof. Instead, we employ a battery of spectroscopic methods where the data from each must converge to support a single, unambiguous structure. The logical flow of this process is crucial for an efficient and accurate elucidation.
Caption: A typical workflow for small molecule structure elucidation.
Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature
Expertise & Causality: The primary role of MS in this context is twofold: to confirm the molecular weight derived from the formula and, critically, to provide definitive evidence for the presence of a single bromine atom. Halogens like bromine have characteristic isotopic patterns that act as a reliable fingerprint.[4] Bromine exists naturally as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5] This results in a distinctive "M+2" peak in the mass spectrum.
Experimental Protocol (Hypothetical):
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.
-
Data Acquisition: Scan a mass range from m/z 100 to 500.
Expected Data & Interpretation: The mass spectrum will prominently display two peaks of nearly equal intensity separated by 2 m/z units, confirming the presence of one bromine atom.
| Ion | Calculated m/z (for C₁₀H₈⁷⁹BrN) | Calculated m/z (for C₁₀H₈⁸¹BrN) | Expected Relative Intensity |
| [M]⁺ | 221.98 | 223.98 | ~100% |
| [M+H]⁺ | 222.99 | 224.99 | ~100% |
The observation of this characteristic 1:1 isotopic doublet is a self-validating system for identifying the compound as a monobrominated species.
Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Causality: While NMR provides the detailed carbon-hydrogen framework, IR spectroscopy offers a rapid and non-destructive method to confirm the presence of the core aromatic structure and the absence of other major functional groups (like C=O, O-H, or N-H). For 7-Bromo-4-methylisoquinoline, we expect to see vibrations characteristic of the aromatic rings and the methyl group.
Experimental Protocol (Hypothetical):
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹.
Expected Data & Interpretation:
-
> 3000 cm⁻¹: Weak to medium peaks corresponding to aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Weak peaks for the aliphatic C-H stretching of the methyl group.
-
~1600-1450 cm⁻¹: Strong, sharp peaks characteristic of C=C and C=N bond stretching within the isoquinoline ring system.[6]
-
< 900 cm⁻¹: C-H out-of-plane bending vibrations, which can sometimes give clues about the substitution pattern on the aromatic rings.
-
The spectrum should be relatively simple, confirming the absence of hydroxyl, carbonyl, or primary/secondary amine functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[7][8] By analyzing the chemical shifts, integration, and coupling patterns of both ¹H and ¹³C nuclei, and correlating them through 2D experiments, we can piece together the molecular puzzle with high confidence.
Experimental Protocol (Hypothetical):
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing TMS as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).[9]
-
Experiments:
-
Standard ¹H NMR.
-
Standard proton-decoupled ¹³C NMR.
-
2D ¹H-¹H COSY (Correlation Spectroscopy).
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation).
-
2.3.1 ¹H NMR Analysis: Proton Environment and Proximity
Based on the structure, we expect 8 distinct proton signals. The chemical shifts are influenced by the electron-withdrawing nitrogen atom and the bromine atom, as well as the aromatic ring current.
Predicted ¹H NMR Data (in CDCl₃):
| Proton (Position) | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |
| H-1 | ~9.0-9.2 | s | 1H | - | Deshielded by adjacent N atom. |
| H-3 | ~8.0-8.2 | s | 1H | - | Deshielded by N, adjacent to C-4 methyl. |
| CH₃ (at C-4) | ~2.6-2.8 | s | 3H | - | Typical benzylic methyl shift. |
| H-8 | ~8.2-8.4 | d | 1H | J ≈ 2.0 | Ortho to N, meta to Br. Small meta coupling to H-6. |
| H-5 | ~7.8-8.0 | d | 1H | J ≈ 9.0 | Ortho to H-6. |
| H-6 | ~7.6-7.8 | dd | 1H | J ≈ 9.0, 2.0 | Coupled to both H-5 (ortho) and H-8 (meta). |
2.3.2 ¹³C NMR Analysis: The Carbon Skeleton
We expect 10 distinct signals for the 10 carbon atoms in the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon (Position) | Predicted δ (ppm) | Rationale |
| C-1 | ~152 | Deshielded by N. |
| C-3 | ~143 | Deshielded by N. |
| C-4 | ~145 | Substituted with methyl group. |
| C-4a | ~128 | Bridgehead carbon. |
| C-5 | ~129 | Aromatic CH. |
| C-6 | ~130 | Aromatic CH. |
| C-7 | ~122 | Attached to Br (ipso-carbon, shift lowered). |
| C-8 | ~135 | Aromatic CH. |
| C-8a | ~136 | Bridgehead carbon. |
| CH₃ | ~20-25 | Typical methyl carbon shift. |
2.3.3 2D NMR Analysis: Unambiguous Correlation
While 1D NMR provides strong evidence, 2D NMR validates the assignments and proves the connectivity.
-
COSY: Will show correlations between H-5 and H-6, and between H-6 and H-8, confirming the proton arrangement on the benzene ring.
-
HSQC: Will definitively link each proton signal to its directly attached carbon signal (e.g., H-1 to C-1, H-5 to C-5, CH₃ protons to the methyl carbon).
-
HMBC: This is the ultimate tool for confirmation. It reveals 2- and 3-bond correlations, bridging gaps in the structure.
Caption: Key HMBC correlations confirming the substituent positions.
Key HMBC Correlations for Validation:
-
Methyl Group to Ring: The protons of the methyl group (at ~2.7 ppm) must show correlations to C-3, C-4, and C-5. This locks the methyl group at the C-4 position.
-
H-8 to C-7: The H-8 proton should show a 3-bond correlation to C-7.
-
H-5 to C-7: The H-5 proton should show a 3-bond correlation to C-7. The combination of these long-range correlations provides irrefutable evidence that the bromine atom is at position 7 and the methyl group is at position 4.
Part 3: The Gold Standard - Single-Crystal X-Ray Crystallography
Expertise & Causality: For novel compounds or those intended for regulated applications, X-ray crystallography provides the ultimate, unambiguous proof of structure.[10][11] It moves beyond connectivity to provide a precise 3D map of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry (if applicable).
Experimental Protocol:
-
Crystal Growth: High-purity material is dissolved in a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes). Slow evaporation, vapor diffusion, or cooling is used to grow single crystals of sufficient size and quality (typically > 0.1 mm).
-
Data Collection: A single crystal is mounted on a diffractometer. It is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected.[12]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.
Data & Interpretation: The output is a 3D model of the molecule. The key confirmations would be:
-
Connectivity: The refined structure will show a carbon-bromine bond at the 7-position and a carbon-carbon bond between the ring (C-4) and the methyl group.
-
Planarity: It will confirm the planarity of the isoquinoline ring system.
-
Bond Lengths: The C-Br bond length and others will be consistent with known values for similar aromatic systems.
The successful generation of a crystal structure provides a final, self-validating data set that corroborates all the inferences drawn from the spectroscopic methods.
Conclusion
The structure elucidation of 7-Bromo-4-methylisoquinoline is a systematic process of hypothesis generation and validation. Beginning with the molecular formula and IHD, we progress through a series of spectroscopic analyses. Mass spectrometry confirms the elemental composition and the presence of bromine. IR spectroscopy verifies the core functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments maps the atomic connectivity with high precision. Each step provides a piece of the puzzle, and their collective agreement imparts a high degree of confidence in the final structure. For absolute confirmation, particularly in a regulatory or drug development context, single-crystal X-ray crystallography serves as the definitive arbiter. This multi-faceted, self-validating approach ensures the scientific integrity required for advanced research and development.
References
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH.
- 7-Bromo-4-methylisoquinoline (CAS No: 958880-29-0). (n.d.).
- Tian, Y., et al. (2013).
- Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. (2023).
- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput
- Mass spectrometry of halogen-containing organic compounds. (n.d.).
- Overview of Structure Determination in Heterocyclic Chemistry. (2013). YouTube.
- Method for preparing 7-bromoisoquinoline. (n.d.).
- ¹H and ¹³C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer. (n.d.). AWS.
- Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
- x Ray crystallography. (n.d.). PMC - PubMed Central - NIH.
- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (n.d.).
- Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. (1998). PubMed.
- The molecule that gave the mass spectrum shown here contains a halogen. (n.d.). Pearson.
- Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
- X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. (n.d.). PubMed Central.
- X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH.
- On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. (n.d.). Arkivoc.
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
- Organic Compounds Containing Halogen
Sources
- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 6. mdpi.com [mdpi.com]
- 7. jchps.com [jchps.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of 7-Bromo-4-methylisoquinoline
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 7-bromo-4-methylisoquinoline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental considerations, and detailed spectral interpretation of this important heterocyclic compound. While a definitive experimental spectrum is not publicly available, this guide presents a robust prediction of the ¹³C NMR spectrum, grounded in established principles and data from analogous structures.
Introduction: The Significance of ¹³C NMR in Heterocyclic Chemistry
¹³C NMR spectroscopy is an indispensable tool in the structural elucidation of organic molecules, particularly for complex heterocyclic systems like isoquinoline and its derivatives. The isoquinoline scaffold is a key structural motif in numerous natural products and pharmacologically active compounds. The precise arrangement of substituents on this bicyclic heteroaromatic ring system is critical to its biological activity, and ¹³C NMR provides a direct and non-destructive method to probe the carbon framework of these molecules. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. Therefore, the analysis of these chemical shifts allows for the unambiguous determination of molecular structure, including the confirmation of substituent positions.
Predicted ¹³C NMR Spectral Data for 7-Bromo-4-methylisoquinoline
The predicted ¹³C NMR chemical shifts for 7-bromo-4-methylisoquinoline are presented in Table 1. These predictions are based on the known ¹³C NMR spectrum of unsubstituted isoquinoline and the established substituent chemical shift (SCS) effects of bromine and methyl groups on aromatic rings. The numbering of the carbon atoms in the isoquinoline ring system is shown in Figure 1.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-1 | ~152 | The C-1 carbon in isoquinoline is a deshielded imine-like carbon. |
| C-3 | ~143 | Similar to C-1, C-3 is also a deshielded carbon adjacent to the nitrogen atom. |
| C-4 | ~135 | The methyl group at C-4 will cause a downfield shift (α-effect) on this carbon. |
| C-4a | ~128 | A quaternary carbon, its shift is influenced by the fusion of the two rings. |
| C-5 | ~129 | This carbon is expected to have a chemical shift similar to that in unsubstituted isoquinoline. |
| C-6 | ~127 | The bromine at C-7 will have a minor shielding effect (γ-effect) on C-6. |
| C-7 | ~120 | The bromine atom directly attached to C-7 will cause a significant upfield shift (ipso-effect). |
| C-8 | ~130 | The bromine at C-7 will have a minor deshielding effect (ortho-effect) on C-8. |
| C-8a | ~136 | A quaternary carbon, its chemical shift is influenced by the adjacent nitrogen and the fused ring. |
| 4-CH₃ | ~18 | The methyl carbon will appear in the typical aliphatic region. |
Table 1: Predicted ¹³C NMR Chemical Shifts for 7-Bromo-4-methylisoquinoline.
Figure 1: Structure of 7-Bromo-4-methylisoquinoline with carbon numbering.
Experimental Design and Methodologies
Acquiring a high-quality ¹³C NMR spectrum is paramount for accurate structural analysis. The following section outlines a robust experimental protocol, explaining the rationale behind each step.
Sample Preparation
A carefully prepared sample is the foundation of a good NMR experiment.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for isoquinoline derivatives due to its excellent solubilizing properties for moderately polar organic compounds and its single deuterium lock signal.
-
Concentration: A sample concentration of 10-20 mg in 0.6-0.7 mL of solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Instrument Parameters
The choice of instrument parameters directly impacts the quality of the resulting spectrum.
-
Magnetic Field Strength: A higher magnetic field strength (e.g., 400 MHz or greater for ¹H) provides better signal dispersion and sensitivity.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is used for a routine ¹³C NMR spectrum.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is crucial to allow for the full relaxation of all carbon nuclei, ensuring accurate signal integration, especially for quaternary carbons which have longer relaxation times.
-
Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. Typically, several hundred to a few thousand scans are required.
Figure 2: A generalized workflow for NMR data acquisition and analysis.
Interpretation of the Predicted ¹³C NMR Spectrum
The predicted chemical shifts in Table 1 can be rationalized by considering the electronic effects of the nitrogen heteroatom and the bromine and methyl substituents.
-
The Isoquinoline Core: The nitrogen atom significantly influences the chemical shifts of the adjacent carbons (C-1 and C-8a) and the other carbons in the pyridine ring (C-3), causing them to be deshielded and appear at a lower field. The carbons of the benzene ring (C-4a, C-5, C-6, C-7, C-8, and C-8a) have chemical shifts in the typical aromatic region.
-
Effect of the Methyl Group: The methyl group at the C-4 position is an electron-donating group. Its primary effect is a significant downfield shift on the carbon to which it is attached (C-4, the α-effect). It will have a smaller shielding effect on the ortho carbons (C-3 and C-4a) and a minor deshielding effect on the para carbon (C-8).
-
Effect of the Bromine Atom: Bromine is an electronegative atom, but in the context of an aromatic ring, its inductive electron-withdrawing effect is countered by its resonance electron-donating effect. The most significant impact is the "heavy atom effect," which causes a substantial upfield shift (shielding) of the carbon to which it is directly bonded (C-7, the ipso-effect). The bromine will also have a smaller deshielding effect on the ortho carbons (C-6 and C-8).
Conclusion
This technical guide provides a detailed predictive analysis of the ¹³C NMR spectrum of 7-bromo-4-methylisoquinoline. By understanding the fundamental principles of NMR spectroscopy and the specific electronic effects of the substituents, a reliable prediction of the chemical shifts can be made. This approach is invaluable for the structural verification of newly synthesized compounds and serves as a powerful tool in the arsenal of chemists and drug discovery professionals. The outlined experimental protocol provides a solid foundation for acquiring high-quality experimental data to confirm these predictions.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
- Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Gunther, H. (2013).
The Structural Elucidation of 7-Bromo-4-methylisoquinoline: An In-depth FT-IR Analysis
Abstract
This technical guide provides a comprehensive analysis of 7-Bromo-4-methylisoquinoline, a key heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] As a substituted isoquinoline, its structural integrity is paramount for its biological activity. This document outlines the principles and a detailed protocol for Fourier-Transform Infrared (FT-IR) spectroscopy, a cornerstone technique for the structural verification and quality control of this compound. We will delve into the theoretical underpinnings of its vibrational spectroscopy, predict its characteristic FT-IR spectrum, and provide a framework for interpreting the spectral data. This guide is intended for researchers, scientists, and professionals in drug development who require a robust method for the characterization of novel isoquinoline derivatives.
Introduction: The Significance of 7-Bromo-4-methylisoquinoline
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic therapeutic agents with a wide array of pharmacological activities, including anticancer, antiviral, and antimalarial properties. The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of a molecule's biological and pharmacokinetic profiles. 7-Bromo-4-methylisoquinoline (CAS No: 958880-29-0, Molecular Formula: C10H8BrN) is a key intermediate in the synthesis of more complex molecules.[2] The presence of a bromine atom at the 7-position provides a handle for further functionalization through cross-coupling reactions, while the methyl group at the 4-position can influence the molecule's steric and electronic properties.
Given its role as a critical building block, the unambiguous confirmation of its molecular structure is a prerequisite for its use in drug discovery pipelines. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and the overall molecular backbone, thereby assuring the identity and purity of 7-Bromo-4-methylisoquinoline.
Principles of FT-IR Spectroscopy for Aromatic Heterocycles
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond (e.g., C-H, C=C, C-N, C-Br) vibrates at a characteristic frequency. The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of its functional groups.
For a molecule like 7-Bromo-4-methylisoquinoline, we expect to observe vibrations corresponding to:
-
Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region.[3]
-
Aliphatic C-H stretching and bending: Arising from the methyl group, with stretching vibrations in the 3000-2850 cm⁻¹ range and bending vibrations around 1470-1350 cm⁻¹.[4][5][6]
-
C=C and C=N stretching: Vibrations from the isoquinoline ring system, expected in the 1650-1400 cm⁻¹ region.[3]
-
C-Br stretching: This vibration is typically observed in the lower frequency "fingerprint" region, often below 700 cm⁻¹.
-
"Fingerprint" Region: The complex region from approximately 1400 cm⁻¹ to 400 cm⁻¹ contains a multitude of bending and stretching vibrations that are highly characteristic of the molecule as a whole.
Experimental Protocol: FT-IR Analysis of Solid 7-Bromo-4-methylisoquinoline
The following protocol describes the analysis of a solid sample of 7-Bromo-4-methylisoquinoline using the KBr pellet transmission method, a common and reliable technique for obtaining high-quality spectra of solid organic compounds.[7][8]
Materials and Equipment
-
7-Bromo-4-methylisoquinoline (solid)
-
Potassium Bromide (KBr), FT-IR grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FT-IR Spectrometer (e.g., PerkinElmer, Bruker)
-
Spatula
-
Infrared lamp (for drying)
Step-by-Step Sample Preparation (KBr Pellet Method)
-
Drying: Gently dry the 7-Bromo-4-methylisoquinoline sample and the KBr powder under an infrared lamp to remove any residual moisture, which can interfere with the spectrum (broad O-H band around 3400 cm⁻¹).
-
Grinding: Place approximately 1-2 mg of 7-Bromo-4-methylisoquinoline and 100-200 mg of KBr into the agate mortar.
-
Mixing and Grinding: Thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Data Acquisition
-
Background Scan: With the sample chamber empty, run a background scan to record the spectrum of the atmospheric water and carbon dioxide. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Place the sample holder with the KBr pellet into the spectrometer and acquire the FT-IR spectrum. A typical scan range is 4000-400 cm⁻¹.
Predicted FT-IR Spectrum and Interpretation
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and Comments |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of C-H bonds on the isoquinoline ring system.[3] |
| 2975 - 2950 | Asymmetric CH₃ Stretch | Medium | From the methyl group attached to the isoquinoline ring.[6] |
| 2880 - 2860 | Symmetric CH₃ Stretch | Medium to Weak | Also from the methyl group.[6] |
| 1620 - 1580 | C=C/C=N Ring Stretch | Medium to Strong | Multiple bands are expected due to the complex vibrations of the fused aromatic rings. |
| 1500 - 1400 | C=C/C=N Ring Stretch | Medium to Strong | Further characteristic absorptions of the isoquinoline core. |
| ~1450 | Asymmetric CH₃ Bend | Medium | Deformation vibration of the methyl group. |
| ~1380 | Symmetric CH₃ Bend | Medium to Weak | Another characteristic bending vibration of the methyl group. |
| 1300 - 1000 | In-plane C-H Bending | Medium to Weak | Bending vibrations of the aromatic C-H bonds within the plane of the ring. |
| 900 - 675 | Out-of-plane C-H Bending | Strong | The substitution pattern on the aromatic rings will influence the exact position of these strong bands, providing structural information. |
| Below 700 | C-Br Stretch | Medium to Strong | The carbon-bromine stretching vibration is expected in the low-frequency region of the spectrum. |
Quality Control and Data Validation
For the FT-IR analysis of 7-Bromo-4-methylisoquinoline to be trustworthy, a self-validating system of checks should be in place:
-
Purity of KBr: Use only high-purity, desiccated KBr to avoid interfering peaks from moisture or other contaminants.
-
Sample Homogeneity: Ensure the sample is finely ground and evenly distributed within the KBr pellet to obtain sharp, well-resolved peaks.
-
Absence of Water: The absence of a broad absorption band around 3400 cm⁻¹ is a good indicator of a dry sample and KBr matrix.
-
Consistency: Repeated measurements of the same sample should yield identical spectra, demonstrating the reproducibility of the method.
-
Comparison with Analogs: The obtained spectrum should be logically consistent with the spectra of similar compounds, such as isoquinoline and other bromo- and methyl-substituted aromatic heterocycles.
Visualizing the Process and Structure
Experimental Workflow
Caption: Structure of 7-Bromo-4-methylisoquinoline and its key FT-IR vibrational regions.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification of 7-Bromo-4-methylisoquinoline. This guide provides a robust framework for its analysis, from sample preparation to spectral interpretation. By understanding the characteristic vibrational modes of the isoquinoline core, the methyl group, and the carbon-bromine bond, researchers can confidently confirm the identity and purity of this important synthetic intermediate. Adherence to the outlined protocols and quality control measures will ensure the generation of reliable and reproducible data, which is critical for advancing drug discovery and development programs that utilize this versatile molecular scaffold.
References
-
M. A. El-Sherbeny, "Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin," Journal of Molecular Structure, vol. 1075, pp. 493-503, 2014. [Link]
-
S. Muthu et al., "Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde," Journal of Molecular Structure, vol. 1127, pp. 346-357, 2017. [Link]
-
S. Muthu et al., "Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug," Journal of Molecular Structure, vol. 1234, p. 130178, 2021. [Link]
-
A. A. El-Hady et al., "FTIR spectrum of 7-hydroxy-4-methyl coumarin," ResearchGate, 2019. [Link]
-
M. R. K. Molla et al., "FTIR spectra of the synthesised compounds in the range of 2600 to 3600 cm⁻¹," ResearchGate, 2020. [Link]
-
A. Singh et al., "Theoretically calculated FTIR spectrum blue line and experimental infrared spectrum of 21HBMBA," ResearchGate, 2022. [Link]
-
S. Meenakshi et al., "FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM," ResearchGate, 2017. [Link]
-
Thermo Fisher Scientific, "Supporting Information 1 Experimental Method Infrared spectroscopy Fourier transform infrared (FT-IR) spectra were recorded usin," The Royal Society of Chemistry, 2018. [Link]
-
Gelest, Inc., "INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS." [Link]
-
ICT Prague, "Table of Characteristic IR Absorptions." [Link]
-
Chemistry LibreTexts, "11.5: Infrared Spectra of Some Common Functional Groups," 2020. [Link]
-
S. Sebastian et al., "FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal," Oriental Journal of Chemistry, vol. 32, no. 1, pp. 319-328, 2016. [Link]
-
National Institute of Standards and Technology, "Isoquinoline," NIST Chemistry WebBook. [Link]
-
J. R. Durig et al., "Structure and vibrational spectra of bromine reservoir species from the atmospheric oxidations of bromoethane and bromopropane," ResearchGate, 2008. [Link]
-
Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups," 2023. [Link]
-
Y. R. Shen et al., "C-H stretching vibrations of methyl, methylene and methine groups at the vapor/alcohol (N = 1-8) interfaces," The Journal of Chemical Physics, vol. 114, no. 21, pp. 9534-9541, 2001. [Link]
- Google Patents, "Method for preparing 7-bromoisoquinoline," CN102875465A.
-
C.-C. Lee et al., "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification," Molecules, vol. 22, no. 10, p. 1733, 2017. [Link]
-
B. C. Smith, "The Big Review IV: Hydrocarbons," Spectroscopy Online, 2019. [Link]
-
Pharmaffiliates, "7-Bromo-4-methylisoquinoline | CAS No : 958880-29-0." [Link]
-
Baxendale Group, "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents," Durham University, 2021. [Link]
-
National Institute of Standards and Technology, "Tables of molecular vibrational frequencies, consolidated volume I," NIST Technical Series Publications, 1972. [Link]
-
G. Shakila et al., "Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations," ResearchGate, 2011. [Link]
-
A. A. Ivanov et al., "Systematic Study of Vibrational Spectra of Octahedral Rhenium Clusters {Re6S8-xBrx}Bry (x = 0, 1, 2, 3, 4) with Mixed Sulfur/Bromine Inner Ligands," Molecules, vol. 26, no. 16, p. 4882, 2021. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scialert.net [scialert.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 7-Bromo-4-methylisoquinoline in Organic Solvents
Introduction
7-Bromo-4-methylisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of isoquinoline, it serves as a crucial intermediate in the synthesis of a variety of complex molecules with potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The successful design and execution of synthetic routes, as well as the formulation of final products, are critically dependent on a thorough understanding of the compound's physicochemical properties, paramount among which is its solubility in organic solvents.
This guide provides a comprehensive technical overview of the solubility of 7-Bromo-4-methylisoquinoline. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for solubility determination. By understanding the principles that govern its solubility, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby optimizing their workflows and enhancing the likelihood of successful outcomes.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is intrinsically linked to its molecular structure. 7-Bromo-4-methylisoquinoline possesses a rigid, aromatic isoquinoline core, which is largely nonpolar. The presence of a bromine atom and a methyl group further contributes to its lipophilic character. The nitrogen atom in the isoquinoline ring, however, introduces a degree of polarity and the potential for hydrogen bonding with protic solvents.
Based on these structural features, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in nonpolar to moderately polar aprotic solvents that can engage in van der Waals interactions and dipole-dipole interactions. Examples include dichloromethane, chloroform, toluene, and ethyl acetate.
-
Moderate Solubility: Expected in polar aprotic solvents like acetone and acetonitrile, where dipole-dipole interactions are more dominant.
-
Lower Solubility: Expected in highly polar protic solvents such as methanol, ethanol, and water, due to the energetic cost of disrupting the strong hydrogen-bonding network of the solvent to accommodate the largely nonpolar solute.
-
Insolubility: Expected in very nonpolar aliphatic solvents like hexane and pentane, where the intermolecular forces are significantly weaker than the solute-solute interactions.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a foundational understanding of solubility. This concept can be quantified using various parameters, including the dielectric constant and Hansen Solubility Parameters (HSP).
Dielectric Constant
The dielectric constant (ε) of a solvent is a measure of its ability to separate charges and is often used as a rough indicator of polarity.[5][6][7] Solvents with a high dielectric constant are considered polar, while those with a low dielectric constant are nonpolar. It is anticipated that 7-Bromo-4-methylisoquinoline will exhibit better solubility in solvents with low to moderate dielectric constants.
Hansen Solubility Parameters (HSP)
Experimental Determination of Solubility
The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid in a liquid.[12][13][14][15][16]
Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the solubility of 7-Bromo-4-methylisoquinoline in a range of organic solvents.
Materials:
-
7-Bromo-4-methylisoquinoline (solid, high purity)
-
A selection of organic solvents (HPLC grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow:
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Detailed Procedure:
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of 7-Bromo-4-methylisoquinoline to ensure that a saturated solution is formed and that solid material remains after equilibration.
-
Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium by taking samples at different time points.[13]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of 7-Bromo-4-methylisoquinoline of known concentrations.
-
Analyze the standard solutions and the diluted sample solutions using a validated HPLC or UV-Vis spectroscopic method.[17][18]
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of 7-Bromo-4-methylisoquinoline in the diluted sample solution from the calibration curve.
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
-
Illustrative Solubility Data
While specific experimental data for 7-Bromo-4-methylisoquinoline is not available in the public domain, the following table provides an illustrative summary of expected solubility based on the principles discussed above. These values should be considered estimates and must be confirmed by experimental measurement.
| Solvent | Dielectric Constant (ε) | Polarity Index | Predicted Solubility (mg/mL) |
| Nonpolar Aprotic | |||
| n-Hexane | 1.9 | 0.1 | < 0.1 |
| Toluene | 2.4 | 2.4 | 10 - 50 |
| Moderately Polar Aprotic | |||
| Dichloromethane | 9.1 | 3.1 | > 100 |
| Chloroform | 4.8 | 4.1 | > 100 |
| Ethyl Acetate | 6.0 | 4.4 | 50 - 100 |
| Tetrahydrofuran (THF) | 7.5 | 4.0 | 50 - 100 |
| Polar Aprotic | |||
| Acetone | 21 | 5.1 | 10 - 50 |
| Acetonitrile | 37.5 | 5.8 | 5 - 20 |
| Dimethylformamide (DMF) | 38 | 6.4 | 20 - 70 |
| Dimethyl Sulfoxide (DMSO) | 47 | 7.2 | > 100 |
| Polar Protic | |||
| Methanol | 33 | 5.1 | 1 - 10 |
| Ethanol | 24.3 | 4.3 | 1 - 10 |
| Water | 80.1 | 10.2 | < 0.1 |
Note: Dielectric constants and polarity indices are approximate values obtained from various sources.[19][20][21]
Relationship Between Solvent Polarity and Solubility
The predicted solubility of 7-Bromo-4-methylisoquinoline is expected to follow a trend related to solvent polarity, but it is not a simple linear relationship. A balance of dispersion, polar, and hydrogen bonding interactions governs solubility.
Caption: Logical relationship between solvent properties and the predicted solubility of 7-Bromo-4-methylisoquinoline.
Conclusion
A comprehensive understanding of the solubility of 7-Bromo-4-methylisoquinoline in organic solvents is essential for its effective use in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and the properties of the solvent. Furthermore, a detailed, self-validating experimental protocol for the accurate determination of its solubility using the shake-flask method has been presented.
While the provided solubility data is illustrative, it serves as a valuable starting point for solvent screening. It is strongly recommended that researchers perform experimental solubility studies under their specific laboratory conditions to obtain precise and reliable data. The methodologies and principles outlined in this guide will empower researchers to make rational and informed decisions, ultimately leading to more efficient and successful scientific outcomes.
References
-
University of California, Davis. (n.d.). Properties of Common Organic Solvents. Retrieved from [Link]
- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. doi: 10.4236/jasmi.2015.52002.
- Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Retrieved from [Link]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
American Chemical Society Publications. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]
-
LibreTexts. (2021, March 22). Experiment 1: Determination of Solubility Class. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Hansen Solubility. (n.d.). HSP for Beginners. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Bromo-4-methylquinoline N-Oxide. PubChem. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (2025). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Hansen Solubility parameters and Green Solvents for Organic Photovoltaics. Retrieved from [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central. Retrieved from [Link]
-
Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Perspectives in solubility measurement and interpretation. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]
-
LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Bromo-4-methyl-2-propan-2-ylisoquinolin-1-one. PubChem. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Retrieved from [Link]
-
UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Bromo-4-methylhexane. Retrieved from [Link]
-
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
-
HETEROCYCLES. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, May 30). Qualitative Comparisons of Dielectric Constants of Organic Solvents. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). 7-Bromo-4-methylquinoline. Retrieved from [Link]
-
LibreTexts. (2023, January 23). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 9. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 10. specialchem.com [specialchem.com]
- 11. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 12. bioassaysys.com [bioassaysys.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. www1.chem.umn.edu [www1.chem.umn.edu]
- 20. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 21. Polarity Index [macro.lsu.edu]
A Technical Guide to the Synthesis, Functionalization, and Application of 7-Bromo-4-methylisoquinoline Derivatives
Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive natural products and synthetic pharmaceuticals.[1] Among the vast array of substituted isoquinolines, the 7-Bromo-4-methylisoquinoline core represents a particularly valuable platform for drug discovery. The bromine atom at the C7 position serves as a versatile synthetic handle for a wide range of cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological activity. The C4-methyl group, in turn, influences the steric and electronic properties of the molecule, often contributing to enhanced target affinity and selectivity. This in-depth guide provides a comprehensive overview of the synthesis, chemical reactivity, and biological significance of 7-Bromo-4-methylisoquinoline derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into established synthetic protocols, explore diverse functionalization strategies, and review the burgeoning pharmacological applications of this promising class of compounds.
Introduction to the Isoquinoline Scaffold
The isoquinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery.[2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] Notable drugs containing the isoquinoline core include the vasodilator papaverine and the anti-hypertensive agent debrisoquine.[3]
The strategic introduction of substituents onto the isoquinoline ring is a key strategy for modulating biological activity. Halogenation, particularly bromination, at the C7 position provides a crucial point for diversification. The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, and alkynyl groups.[4][5] This synthetic flexibility is paramount in structure-activity relationship (SAR) studies, where systematic structural modifications are required to optimize potency and selectivity. The presence of a methyl group at the C4 position can further enhance the therapeutic potential of these derivatives by providing additional steric bulk and influencing the molecule's interaction with its biological target.
Synthetic Strategies for the 7-Bromo-4-methylisoquinoline Core
The construction of the 7-Bromo-4-methylisoquinoline scaffold can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Two of the most prominent methods are the Bischler-Napieralski reaction and the Pomeranz–Fritsch reaction.[3][6][7][8]
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines.[6][9] The reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6] For the synthesis of 7-Bromo-4-methylisoquinoline, the key starting material would be an appropriately substituted β-phenylethylamide.
The general mechanism involves the formation of an intermediate which then undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. Subsequent dehydrogenation, often using a palladium catalyst, yields the final aromatic isoquinoline.[3] The Bischler-Napieralski reaction is particularly effective when the benzene ring of the β-phenylethylamide is activated by electron-donating groups.[6]
Caption: Bischler-Napieralski synthesis of 7-Bromo-4-methylisoquinoline.
Pomeranz–Fritsch Reaction
The Pomeranz–Fritsch reaction provides a direct route to isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[8][10] The reaction is typically promoted by a strong acid, such as concentrated sulfuric acid.[8] The key intermediate is a Schiff base (a benzalaminoacetal), which undergoes acid-catalyzed cyclization to form the isoquinoline ring.[10] This method allows for the synthesis of a wide variety of substituted isoquinolines.[8]
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on established methodologies for similar structures and serves as a practical guide.
Step 1: Synthesis of the Precursor Amide
-
To a solution of 4-bromo-2-methylaniline in a suitable solvent (e.g., dichloromethane), add an equimolar amount of a β-halo-propionyl chloride at 0 °C.
-
Add a non-nucleophilic base (e.g., triethylamine) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours, then quench with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the N-(4-bromo-2-methylphenyl)-β-chloropropionamide.
Step 2: Intramolecular Cyclization (Friedel-Crafts Acylation)
-
Treat the amide from Step 1 with a Lewis acid (e.g., aluminum chloride) in an inert solvent (e.g., dichlorobenzene) at elevated temperature.
-
After completion of the reaction (monitored by TLC), cool the mixture and carefully quench with ice-water.
-
Extract the product, wash the organic layer, dry, and concentrate. Purify by chromatography to obtain the 7-bromo-4-methyl-2,3-dihydroquinolin-4-one.
Step 3: Reduction and Dehydration to form the Isoquinoline Core
-
Reduce the ketone from Step 2 using a suitable reducing agent (e.g., sodium borohydride) in an alcoholic solvent.
-
Acidify the reaction mixture to promote dehydration of the resulting alcohol.
-
Extract the product, neutralize, dry, and concentrate. Purify the crude product to afford 7-Bromo-4-methylisoquinoline.
Chemical Reactivity and Functionalization
The 7-Bromo-4-methylisoquinoline scaffold offers multiple sites for chemical modification, with the C7-bromo substituent being the most versatile handle for diversification.
Caption: Key functionalization points on the 7-Bromo-4-methylisoquinoline core.
Palladium-Catalyzed Cross-Coupling Reactions at C7
The bromine atom at the C7 position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
-
Suzuki-Miyaura Coupling: This reaction couples the 7-bromo-isoquinoline with an organoboron reagent (boronic acid or ester) to form a C-C bond, enabling the introduction of a wide range of aryl and heteroaryl substituents.[4][11] These reactions typically employ a palladium catalyst, a phosphine ligand, and a base.[11]
-
Sonogashira Coupling: This reaction forms a C-C bond between the 7-bromo-isoquinoline and a terminal alkyne.[12][13] It is catalyzed by both palladium and copper complexes and is a powerful tool for synthesizing arylalkynes, which are valuable intermediates and bioactive molecules in their own right.[12]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the 7-bromo-isoquinoline with an amine. It allows for the introduction of primary and secondary amines, anilines, and other nitrogen-containing groups.
-
Heck Coupling: This reaction forms a C-C bond between the 7-bromo-isoquinoline and an alkene.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 75-95 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | 80-98 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 70-90 |
| Heck | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | 65-85 |
Reactions at the C4-Methyl Group
The 4-methyl group can also be functionalized, although it is generally less reactive than the C7-bromo position. Radical halogenation (e.g., using N-bromosuccinimide) can introduce a halogen to the methyl group, creating a 4-(halomethyl) derivative. This product can then undergo nucleophilic substitution to introduce a variety of functional groups.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 7-Bromo-4-methylisoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like sodium carbonate (2.0 equiv).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of toluene and water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 7-aryl-4-methylisoquinoline derivative.
Pharmacological Significance and Biological Applications
Derivatives of 7-Bromo-4-methylisoquinoline have emerged as promising candidates in various therapeutic areas, with a significant focus on oncology and kinase inhibition.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[14] The isoquinoline scaffold has been identified as a valuable pharmacophore for the development of kinase inhibitors.[14][15] The ability to systematically modify the 7-position of the 7-Bromo-4-methylisoquinoline core allows for the optimization of interactions within the ATP-binding pocket of various kinases. For example, the introduction of specific aryl or heteroaryl groups at C7 can lead to potent and selective inhibitors of kinases such as EGFR, VEGFR, and others involved in cancer progression.[16][17]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Structure-Activity Relationship (SAR) Insights
SAR studies on related substituted isoquinolines have provided valuable insights. For instance, in the context of certain kinase inhibitors, the nature of the substituent at the 7-position is critical for potency. Small, hydrogen-bond accepting groups can enhance binding to the hinge region of the kinase, while larger, hydrophobic groups can extend into other pockets of the active site. The 4-methyl group can serve to orient the C7-substituent optimally for binding and can also provide favorable van der Waals interactions.
Table 2: Biological Activities of Representative Isoquinoline Derivatives
| Compound Class | Target | Key Structural Feature | Reported Activity (IC₅₀) |
| 7-Anilinoisoquinolines | EGFR | Aniline at C7 | Low nM to µM |
| 7-Alkynylisoquinolines | Various Kinases | Substituted alkyne at C7 | Varies with alkyne substituent |
| Fused Isoquinolines | Topoisomerase I | Indenoisoquinoline core | nM range[18] |
| Tetrahydroisoquinolines | Various GPCRs | Reduced isoquinoline core | Varies with substitution |
Other Potential Applications
Beyond oncology, isoquinoline derivatives have shown promise as anti-inflammatory agents, antimicrobials, and agents targeting the central nervous system.[2][19] The versatility of the 7-Bromo-4-methylisoquinoline scaffold makes it an attractive starting point for the exploration of these and other therapeutic areas.
Conclusion and Future Perspectives
The 7-Bromo-4-methylisoquinoline core is a highly valuable and synthetically versatile scaffold in modern drug discovery. The strategic placement of the C7-bromo "handle" allows for extensive and systematic chemical exploration through a variety of robust cross-coupling methodologies. This, combined with the influence of the C4-methyl group, provides a powerful platform for the development of potent and selective modulators of various biological targets, most notably protein kinases.
Future research in this area will likely focus on several key aspects:
-
Expansion of Chemical Space: The development of novel and efficient methods to functionalize other positions on the isoquinoline ring in conjunction with C7 derivatization.
-
Target Deconvolution: For derivatives identified through phenotypic screening, identifying the specific molecular target(s) will be crucial for further development.
-
Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Application in New Therapeutic Areas: Exploring the potential of 7-Bromo-4-methylisoquinoline derivatives in areas beyond oncology, such as neurodegenerative diseases and infectious diseases.
The continued investigation of this privileged scaffold holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link]
-
Stanford University. Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Available at: [Link]
-
ResearchGate. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Available at: [Link]
-
Taylor & Francis Online. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Available at: [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
PubMed. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. Available at: [Link]
-
National Institutes of Health. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Available at: [Link]
- Google Patents. Method for preparing 7-bromoisoquinoline.
-
ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
ACS Publications. Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters. Available at: [Link]
-
National Institutes of Health. Synthesis and Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]
-
ResearchGate. Structure–activity relationship (SAR) analysis of compounds 7. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. Available at: [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]
-
National Institutes of Health. 7-Bromo-4-methylquinoline. PubChem. Available at: [Link]
-
ResearchGate. Recent Advances in Sonogashira Reactions. Available at: [Link]
-
PubMed. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Available at: [Link]
-
ResearchGate. The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. Available at: [Link]
-
RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]
-
Centurion University. Synthesis of isoquinolines. CUTM Courseware. Available at: [Link]
-
Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
National Institutes of Health. Structure-activity relationship of anticancer drug candidate quinones. Available at: [Link]
-
Frontiers. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
National Institutes of Health. Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Available at: [Link]
-
MDPI. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Available at: [Link]
-
ResearchGate. Antiproliferative activity of new 6-bromine derivatives of 7-anilino-1-arylisoquinolinequinones. Available at: [Link]
-
MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available at: [Link]
-
Chem-Station. Pomeranz-Fritsch Isoquinoline Synthesis. Available at: [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]
-
ResearchGate. Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Available at: [Link]
-
MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]
-
MDPI. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Available at: [Link]
-
ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. Isoquinoline. Available at: [Link]
-
National Institutes of Health. 7-Bromoisoquinoline. PubChem. Available at: [Link]
-
Wikipedia. Pomeranz–Fritsch reaction. Available at: [Link]
-
ACS Publications. A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry. Available at: [Link]
-
National Institutes of Health. 7-Bromo-4-chloro-2-methylquinoline. PubChem. Available at: [Link]
-
PubMed. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Available at: [Link]
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromo-4-methylisoquinoline
Introduction: The Strategic Value of 7-Bromo-4-methylisoquinoline
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds and natural products.[1] Derivatives of isoquinoline exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-modulating properties.[2][3][4] 7-Bromo-4-methylisoquinoline, in particular, serves as a versatile and strategically important building block. The bromine atom at the C7 position provides a reactive handle for derivatization, while the methyl group at C4 can influence the molecule's conformation and interaction with biological targets.
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering powerful and efficient methods for constructing carbon-carbon and carbon-heteroatom bonds.[5][6] Applying these transformations to 7-Bromo-4-methylisoquinoline unlocks a direct pathway to a diverse library of novel compounds, essential for structure-activity relationship (SAR) studies in drug discovery and for the development of advanced organic materials. This guide provides detailed protocols and mechanistic insights for four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, tailored specifically for researchers working with this valuable isoquinoline substrate.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for creating aryl-aryl or aryl-vinyl bonds, owing to its operational simplicity, broad functional group tolerance, and the commercial availability and stability of boronic acid reagents.[7][8]
Causality of the Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a Pd(0)/Pd(II) couple.[9] The cycle's efficiency is critically dependent on each step seamlessly regenerating the active catalyst.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide (7-Bromo-4-methylisoquinoline) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in a square planar Pd(II) intermediate.[9][10]
-
Transmetalation: For this step to occur, the organoboron species must be activated by a base (e.g., K₂CO₃, Cs₂CO₃).[11] The base forms a boronate complex ("-ate" complex), which enhances the nucleophilicity of the organic group, facilitating its transfer from boron to the palladium center and displacing the halide.[11]
-
Reductive Elimination: The two organic moieties on the Pd(II) center, now in a cis orientation, couple to form the new C-C bond. This step releases the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nobelprize.org [nobelprize.org]
- 11. Suzuki Coupling [organic-chemistry.org]
Synthesis and Screening of 7-Bromo-4-methylisoquinoline Analogs: A Technical Guide for Drug Discovery
Introduction: The Therapeutic Potential of the Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Isoquinoline alkaloids and their derivatives have demonstrated significant potential as antitumor, antibacterial, antifungal, antiviral, and anti-inflammatory agents.[2] The strategic functionalization of the isoquinoline ring system allows for the fine-tuning of its pharmacological properties, making it a highly attractive starting point for the development of novel therapeutics. This guide provides a detailed technical overview of the synthesis of 7-Bromo-4-methylisoquinoline, a key intermediate for the generation of a diverse library of analogs for biological screening. We will delve into the rationale behind the chosen synthetic strategies, provide detailed experimental protocols, and outline robust methods for evaluating the biological activity of the synthesized compounds, with a focus on anticancer and antibacterial applications.
Synthetic Pathways to 7-Bromo-4-methylisoquinoline
The synthesis of the target molecule, 7-Bromo-4-methylisoquinoline, can be approached through several established methods for constructing the isoquinoline nucleus. The choice of a specific route often depends on the availability of starting materials and the desired substitution pattern. Here, we will focus on two classical and versatile methods: the Pomeranz-Fritsch reaction and the Bischler-Napieralski reaction.
Proposed Synthetic Route Overview
A logical and efficient approach to 7-Bromo-4-methylisoquinoline begins with the commercially available starting material, 3-bromo-4-methylaniline. This can be converted to the key intermediate, 3-bromo-4-methylbenzaldehyde, which then serves as the precursor for the Pomeranz-Fritsch cyclization.
Caption: Proposed synthetic workflow for 7-Bromo-4-methylisoquinoline.
The Pomeranz-Fritsch Reaction: A Classic Approach to Isoquinoline Synthesis
The Pomeranz-Fritsch reaction is a powerful method for the synthesis of isoquinolines involving the acid-catalyzed cyclization of a benzalaminoacetal.[3] The reaction typically proceeds in two stages: the condensation of a benzaldehyde derivative with an aminoacetaldehyde acetal to form a Schiff base, followed by ring closure in the presence of a strong acid.[4]
Causality in Experimental Design:
-
Starting Material Selection: 3-Bromo-4-methylbenzaldehyde is the ideal starting material as the positions of the bromo and methyl groups directly translate to the desired 7- and 4-positions in the final isoquinoline product.
-
Acid Catalyst: Concentrated sulfuric acid is a common and effective catalyst for the cyclization step.[4] The strength of the acid is crucial for promoting the intramolecular electrophilic aromatic substitution on the electron-rich benzene ring. The presence of the methyl group on the starting benzaldehyde is advantageous as it is an electron-donating group, which facilitates the cyclization.[3]
-
Reaction Conditions: The reaction is typically heated to ensure the completion of both the condensation and cyclization steps. Careful control of the temperature is necessary to prevent side reactions and decomposition.
Caption: Mechanism of the Pomeranz-Fritsch Reaction.
Protocol 1: Synthesis of 7-Bromo-4-methylisoquinoline via Pomeranz-Fritsch Reaction
-
Step 1: Preparation of 3-Bromo-4-methylbenzaldehyde (if not commercially available).
-
This can be achieved from 3-bromo-4-methylaniline via a Sandmeyer-type reaction. A detailed procedure would involve diazotization of the aniline followed by reaction with a suitable formylating agent.
-
-
Step 2: Condensation and Cyclization.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-methylbenzaldehyde (1 equivalent) in a minimal amount of ethanol.
-
Add aminoacetaldehyde dimethyl acetal (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the benzalaminoacetal.
-
Slowly and carefully, add concentrated sulfuric acid (e.g., 5-10 equivalents) to the reaction mixture with cooling in an ice bath.
-
After the addition is complete, heat the reaction mixture to 100-120 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is approximately 8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 7-Bromo-4-methylisoquinoline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The Bischler-Napieralski Reaction: An Alternative Route
The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[1][5] This method leads to a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline.
Causality in Experimental Design:
-
Precursor Synthesis: This route requires the synthesis of the corresponding N-acetyl-β-(3-bromo-4-methylphenyl)ethylamine. This can be prepared from 3-bromo-4-methylbenzaldehyde via a Henry reaction with nitromethane, followed by reduction and acetylation.
-
Cyclizing Agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating and cyclizing agent for this reaction.[1]
-
Aromatization: The resulting 3,4-dihydroisoquinoline intermediate needs to be dehydrogenated to form the aromatic isoquinoline. This is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C).[5]
Protocol 2: Synthesis of 7-Bromo-4-methylisoquinoline via Bischler-Napieralski Reaction
-
Step 1: Synthesis of N-acetyl-β-(3-bromo-4-methylphenyl)ethylamine.
-
Synthesize this precursor from 3-bromo-4-methylbenzaldehyde through a multi-step sequence (e.g., Henry reaction, reduction, acetylation).
-
-
Step 2: Cyclization.
-
In a round-bottom flask, dissolve N-acetyl-β-(3-bromo-4-methylphenyl)ethylamine (1 equivalent) in a suitable solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (1.5-2.0 equivalents) dropwise to the solution at 0 °C.
-
After the addition, heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and ammonia solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude 3,4-dihydroisoquinoline.
-
-
Step 3: Aromatization.
-
Dissolve the crude 3,4-dihydroisoquinoline in a high-boiling solvent like xylene or decalin.
-
Add 10% palladium on carbon (Pd/C) (5-10 mol%).
-
Heat the mixture to reflux for 6-12 hours.
-
Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the Celite with the reaction solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 7-Bromo-4-methylisoquinoline.
-
Diversification of the 7-Bromo-4-methylisoquinoline Scaffold
The bromine atom at the 7-position of the isoquinoline ring is a versatile handle for further chemical modifications, allowing for the creation of a library of analogs for biological screening. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for this purpose, enabling the formation of carbon-carbon bonds with a wide range of boronic acids or esters.
Caption: Diversification via Suzuki-Miyaura Coupling.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vial, add 7-Bromo-4-methylisoquinoline (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Seal the vial and heat the reaction mixture to 80-100 °C for 4-12 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired analog.
Biological Screening Protocols
The synthesized 7-Bromo-4-methylisoquinoline and its analogs can be subjected to a variety of biological assays to determine their therapeutic potential. Based on the known activities of similar compounds, initial screening should focus on anticancer and antibacterial activities.
Anticancer Activity Screening
Many quinoline and isoquinoline derivatives have shown promise as anticancer agents, often by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[6]
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells, ensuring a final concentration range that covers several orders of magnitude (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
Table 1: Representative Anticancer Activity of Bromo-Substituted Heterocycles
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervical Cancer) | 6.7 µg/mL | [7] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon Cancer) | 25.6 µg/mL | [7] |
| Bromo-benzofuran derivative | A549 (Lung Cancer) | 3.5 ± 0.6 | [8] |
| Bromo-benzofuran derivative | HepG2 (Liver Cancer) | 3.8 ± 0.5 | [8] |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast Cancer) | 42.19 µg/mL | [9] |
Follow-up Assays:
-
Kinase Inhibition Assays: For compounds showing significant cytotoxicity, perform in vitro kinase inhibition assays against a panel of relevant kinases (e.g., EGFR, VEGFR, CDK2) to identify potential molecular targets.[10][11]
-
Apoptosis and Cell Cycle Analysis: Investigate the mechanism of cell death induced by the active compounds using techniques such as flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis.
Antibacterial Activity Screening
Isoquinoline derivatives have also been identified as potent antibacterial agents, particularly against Gram-positive bacteria.[2]
Protocol 5: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. Include drug-resistant strains (e.g., MRSA) if available.[2]
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
-
Minimum Bactericidal Concentration (MBC) (Optional): To determine if the compounds are bactericidal or bacteriostatic, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Table 2: Representative Antibacterial Activity of Isoquinoline Analogs
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Alkynyl Isoquinolines (HSN584, HSN739) | S. aureus (MRSA) | 4 - 8 | [2] |
| Alkynyl Isoquinolines (HSN584, HSN739) | E. faecalis (VRE) | 4 - 8 | [2] |
| (+)-Actinodaphnine | S. aureus | ≥ 50 | [13] |
| Roemerine methine | E. coli | 300 | [13] |
Conclusion and Future Directions
This application note provides a comprehensive framework for the synthesis and biological evaluation of 7-Bromo-4-methylisoquinoline and its analogs. The outlined synthetic protocols, based on established and reliable chemical transformations, offer a clear path to the target compounds. The strategic use of the bromine handle for further diversification via Suzuki-Miyaura coupling opens up a vast chemical space for exploration. The detailed biological screening protocols provide a robust starting point for identifying novel anticancer and antibacterial lead compounds. Future work should focus on the synthesis of a diverse library of analogs with varying electronic and steric properties at the 7-position and the subsequent detailed structure-activity relationship (SAR) studies to optimize their biological activity and selectivity.
References
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]
-
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). Molecules. [Link]
-
Pomeranz–Fritsch reaction. In Wikipedia. [Link]
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. [Link]
-
A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. (2005). HETEROCYCLES, 65(12), 2937. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). Molecules. [Link]
-
Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. (n.d.). Molecules. [Link]
-
Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. (2017). Journal of the American Chemical Society. [Link]
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (n.d.). ResearchGate. [Link]
-
Compounds from Natural Sources as Protein Kinase Inhibitors. (2020). International Journal of Molecular Sciences. [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). Molecules. [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. [Link]
-
The minimum inhibitory concentrations (MICs in µg/mL) and minimum bactericidal con. (n.d.). ResearchGate. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. [Link]
-
Compounds from Natural Sources as Protein Kinase Inhibitors. (n.d.). OUCI. [Link]
-
Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines1. (n.d.). The Journal of Organic Chemistry. [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Biochem. [Link]
-
Pomeranz–Fritsch reaction. (n.d.). ResearchGate. [Link]
-
In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. (n.d.). Pharmacognosy Journal. [Link]
-
Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. (2020). ResearchGate. [Link]
- Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde. (n.d.).
-
Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities. (n.d.). PubMed. [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). Molecules. [Link]
-
Synthesis and biological evaluation of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles as inhibitors of myosin light chain kinase and epidermal growth factor receptor. (n.d.). PubMed. [Link]
-
Preparation of Isoquinoline by Bischler Napieralski Synthesis. (2020). YouTube. [Link]
-
Pomeranz-Fritsch Reaction. (n.d.). Name Reactions in Organic Synthesis. [Link]
-
Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of isoquinolines. (n.d.). CUTM Courseware. [Link]
-
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. www-leland.stanford.edu [www-leland.stanford.edu]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 7-Bromo-4-methylisoquinoline as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] This document provides a detailed technical guide for researchers interested in leveraging the 7-bromo-4-methylisoquinoline scaffold for the discovery and development of novel protein kinase inhibitors. We present a logical workflow encompassing the rationale for scaffold selection, a plausible synthetic protocol, strategies for library generation, and a comprehensive suite of assays for inhibitor characterization. This guide is intended to serve as a foundational resource, explaining the causality behind experimental choices and providing robust, self-validating protocols for hit identification and lead optimization.
Introduction: The Rationale for 7-Bromo-4-methylisoquinoline in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[2] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The quinoline and isoquinoline ring systems are prominent in many FDA-approved kinase inhibitors, valued for their ability to mimic the hinge-binding interactions of the adenine ring of ATP.
The 7-bromo-4-methylisoquinoline scaffold offers several strategic advantages for kinase inhibitor design:
-
The Isoquinoline Core: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase ATP-binding site. This is a common feature of many potent kinase inhibitors.
-
The 7-Bromo Substituent: The bromine atom at the 7-position serves as a versatile synthetic handle. It can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents. This allows for the exploration of the solvent-exposed region of the ATP-binding site, which can significantly enhance potency and selectivity. Furthermore, the bromine atom itself can engage in halogen bonding, a valuable interaction for improving binding affinity.
-
The 4-Methyl Group: The methyl group at the 4-position can provide beneficial steric interactions within the ATP-binding pocket, potentially enhancing selectivity for certain kinases. It can also serve to block metabolic pathways that might otherwise lead to rapid clearance of the compound.
The overall strategy is to utilize the isoquinoline core for hinge binding, while systematically exploring the chemical space around the 7-position to achieve high potency and selectivity against a desired kinase target.
Synthesis of the 7-Bromo-4-methylisoquinoline Scaffold
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 7-Bromo-4-methylisoquinoline.
Step-by-Step Protocol
Step 1: Synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline (Pictet-Spengler Reaction)
-
To a solution of 3-bromobenzaldehyde (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add aminoacetaldehyde dimethyl acetal (1.1 eq).
-
Add a strong acid catalyst, such as trifluoroacetic acid (TFA) or polyphosphoric acid (PPA), and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-bromo-1,2,3,4-tetrahydroisoquinoline.
Step 2: Oxidation to 7-Bromoisoquinoline
-
Dissolve the 7-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a high-boiling point solvent such as diphenyl ether or xylene.
-
Add an oxidizing agent, such as manganese dioxide (MnO₂) (5-10 eq), in portions.
-
Heat the reaction mixture to a high temperature (e.g., 200-250 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter through a pad of Celite to remove the solid manganese salts.
-
Wash the Celite pad with a suitable solvent (e.g., dichloromethane).
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford 7-bromoisoquinoline.
Step 3: Introduction of the 4-Methyl Group
This step is more speculative and may require optimization.
-
Method A (Directed Lithiation): Under an inert atmosphere and at low temperature (-78 °C), treat a solution of 7-bromoisoquinoline in anhydrous THF with a strong base such as lithium diisopropylamide (LDA) to selectively deprotonate the 4-position. Then, quench the resulting anion with an electrophilic methyl source like methyl iodide.
-
Method B (Radical Methylation): Employ a Minisci-type reaction. Treat a solution of 7-bromoisoquinoline in an acidic medium with a source of methyl radicals (e.g., from tert-butyl hydroperoxide and iron(II) sulfate). This method may yield a mixture of isomers requiring careful purification.
After the reaction, quench appropriately, extract the product, and purify by column chromatography to obtain the final scaffold, 7-bromo-4-methylisoquinoline .
Library Development and Structure-Activity Relationship (SAR) Exploration
The 7-bromo position is the key diversification point for generating a library of potential kinase inhibitors. The goal is to append various chemical moieties that can interact with different sub-pockets of the kinase ATP-binding site.
Key Chemical Transformations for Library Synthesis
| Reaction Type | Reagents & Conditions | Rationale for Moiety Introduction |
| Suzuki Coupling | Aryl/heteroaryl boronic acids or esters, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane/water), heat. | To introduce flat, aromatic systems that can engage in π-stacking interactions. |
| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, base (e.g., triethylamine), solvent (e.g., THF). | To introduce linear, rigid linkers to probe deeper pockets.[5] |
| Buchwald-Hartwig Amination | Primary or secondary amines, Pd catalyst, ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., toluene), heat. | To introduce groups capable of forming hydrogen bonds. |
| Stille Coupling | Organostannanes, Pd catalyst, solvent (e.g., toluene), heat. | An alternative to Suzuki coupling for introducing a wide range of substituents. |
Conceptual SAR Workflow
Caption: Iterative workflow for SAR-driven lead optimization.
Biochemical Assays for Inhibitor Characterization
The first step in evaluating newly synthesized compounds is to determine their ability to inhibit the enzymatic activity of the target kinase in a purified, cell-free system.[2]
Protocol: ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of kinase inhibition.
Materials:
-
Purified, active kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP at a concentration close to its Kₘ for the kinase
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO) and positive control inhibitor
-
384-well white assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the compound solutions into the 384-well plates.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in assay buffer.
-
Prepare an ATP solution in assay buffer.
-
Add the kinase/substrate solution to the wells containing the compounds and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 5-10 µL.
-
Incubate for the desired reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
-
ADP Detection:
-
Stop the kinase reaction by adding an equal volume of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add a double volume of Kinase Detection Reagent. This converts the ADP to ATP and provides the luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[6]
-
Expected Data Output:
| Compound | Target Kinase | IC₅₀ (nM) |
| Scaffold-A1 | Kinase X | 850 |
| Scaffold-A2 | Kinase X | 75 |
| Scaffold-A3 | Kinase X | >10,000 |
| Control Inhibitor | Kinase X | 12 |
Cellular Assays for Efficacy and Target Engagement
Once potent inhibitors are identified in biochemical assays, it is crucial to confirm their activity in a cellular context.[2] This validates that the compounds can cross the cell membrane, engage the target kinase, and elicit a biological response.
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is often used as a proxy for cell viability and proliferation.[7] It is useful for assessing the anti-proliferative effects of kinase inhibitors on cancer cell lines.
Materials:
-
Cancer cell line with a known dependency on the target kinase
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Allow the cells to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percent viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol: Western Blot for Target Phosphorylation
This technique directly assesses whether the inhibitor is hitting its intended target in the cell by measuring the phosphorylation status of the kinase or its downstream substrates.
Materials:
-
Cell line expressing the target kinase
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[10]
-
Primary antibodies (one specific for the phosphorylated form of the target/substrate, and one for the total protein)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagents
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound for a defined period (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly in the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-p-ERK) overnight at 4 °C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-ERK) to confirm equal protein loading.
Expected Outcome: A dose-dependent decrease in the signal for the phosphorylated protein, with no change in the total protein level, confirms on-target activity of the inhibitor.
Conclusion and Future Directions
The 7-bromo-4-methylisoquinoline scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and the systematic application of the biochemical and cellular assays outlined in this guide provides a robust framework for identifying and optimizing potent and selective drug candidates. Future work should focus on kinome-wide profiling to understand the selectivity of lead compounds and subsequent evaluation in in vivo models of disease to establish preclinical proof-of-concept.
References
-
Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 24, 2026, from [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series - PubMed. (2013, May 1). Retrieved January 24, 2026, from [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. (n.d.). Retrieved January 24, 2026, from [Link]
- CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents. (n.d.).
-
Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved January 24, 2026, from [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (2021, September 23). Retrieved January 24, 2026, from [Link]
-
IC50 Values of Tested Compounds (1-4) and Standards (THA, 7-MEOTA) and Calculated Selectivity Index for hAChE. - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
-
Western Blot Analysis of Phosphorylated Proteins - FUJIFILM Wako Chemicals. (n.d.). Retrieved January 24, 2026, from [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne. (n.d.). Retrieved January 24, 2026, from [Link]
-
Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchGate. (2025, August 7). Retrieved January 24, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved January 24, 2026, from [Link]
-
Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck) - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
-
The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Cell Viability Assay (MTT Assay) Protocol - Protocols.io. (2023, October 20). Retrieved January 24, 2026, from [Link]
-
Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (n.d.). Retrieved January 24, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved January 24, 2026, from [Link]
-
Full article: Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis Online. (n.d.). Retrieved January 24, 2026, from [Link]
-
IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH. (2011, March 21). Retrieved January 24, 2026, from [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - ResearchGate. (2025, October 30). Retrieved January 24, 2026, from [Link]
-
Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC - PubMed. (2017, September 13). Retrieved January 24, 2026, from [Link]
-
7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline | C10H12BrN - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]
-
Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 5. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. clyte.tech [clyte.tech]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the Functionalization of the Bromine Atom in 7-Bromo-4-methylisoquinoline
Introduction: The Strategic Value of the Isoquinoline Scaffold
The isoquinoline core is a privileged heterocyclic motif frequently embedded in a vast array of pharmacologically active compounds and natural products.[1][2] Its rigid structure provides a valuable scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. Consequently, isoquinoline derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 4-methylisoquinoline backbone, in particular, serves as a crucial building block in medicinal chemistry. The strategic functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
7-Bromo-4-methylisoquinoline is a key intermediate in this endeavor. The bromine atom at the C7 position offers a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of substituents. This guide provides detailed application notes and step-by-step protocols for the most pivotal of these transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Stille coupling, and cyanation. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying mechanistic principles that govern these powerful synthetic tools.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[3] Its appeal lies in its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 7-Bromo-4-methylisoquinoline, forming a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is typically facilitated by a base, which activates the organoboron species.[4]
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
7-Bromo-4-methylisoquinoline
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Bromo-4-methylisoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask.
-
Add the 1,4-dioxane/H₂O (4:1, 5 mL) solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-4-methylisoquinoline.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ | A common and effective Pd(0) precatalyst. |
| Ligand | PPh₃ (from catalyst) | Triphenylphosphine is a versatile ligand for this transformation. |
| Base | K₂CO₃ | A moderately strong base sufficient for activating the boronic acid. |
| Solvent | 1,4-Dioxane/H₂O | The aqueous mixture aids in dissolving the base and boronic acid. |
| Temperature | 90 °C | Provides sufficient thermal energy for the reaction to proceed efficiently. |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the palladium-catalyzed formation of C-N bonds.[1][6] This reaction is invaluable for introducing primary and secondary amines, anilines, and other nitrogen-containing moieties onto the isoquinoline scaffold.
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
-
Oxidative Addition: A Pd(0) complex reacts with 7-Bromo-4-methylisoquinoline to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
A protocol adapted from the successful amination of a similar 6-bromoisoquinoline derivative provides a robust starting point.[7]
Materials:
-
7-Bromo-4-methylisoquinoline
-
Amine (1.1 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
NaOt-Bu (1.4 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOt-Bu (1.4 mmol) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Add 7-Bromo-4-methylisoquinoline (1.0 mmol), the amine (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 7-amino-4-methylisoquinoline derivative.
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A stable Pd(0) precatalyst that is activated in situ. |
| Ligand | Xantphos | A bulky, electron-rich ligand that promotes reductive elimination. |
| Base | NaOt-Bu | A strong, non-nucleophilic base required for deprotonation of the amine. |
| Solvent | Toluene | A non-polar, high-boiling solvent suitable for this reaction. |
| Temperature | 110 °C | Necessary to overcome the activation barrier for C-N bond formation. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of arylalkynes, involving the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl halide.[8][9] This reaction is highly valued for its reliability and efficiency in forming C(sp²)-C(sp) bonds.[10]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper.[8]
-
Palladium Cycle: Similar to the previously described reactions, this cycle involves the oxidative addition of the Pd(0) catalyst to 7-Bromo-4-methylisoquinoline, followed by transmetalation and reductive elimination.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt (typically CuI) in the presence of a base to form a copper(I) acetylide. This species is the active nucleophile that participates in the transmetalation step with the Pd(II) intermediate.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for the Scale-Up Synthesis of 7-Bromo-4-methylisoquinoline
Introduction: The Significance of 7-Bromo-4-methylisoquinoline in Medicinal Chemistry
The isoquinoline scaffold is a cornerstone in the development of therapeutic agents, renowned for its presence in a multitude of natural products and synthetic drugs. The specific substitution pattern of 7-Bromo-4-methylisoquinoline makes it a highly valuable building block for medicinal chemists and drug development professionals. The bromine atom at the 7-position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, while the methyl group at the 4-position can influence the molecule's conformational rigidity and interaction with biological targets. Consequently, robust and scalable synthetic routes to this compound are of paramount importance for advancing drug discovery programs.
This comprehensive guide provides a detailed, field-proven protocol for the scale-up synthesis of 7-Bromo-4-methylisoquinoline. We will delve into the strategic considerations behind the chosen synthetic pathway, offer a step-by-step experimental procedure with an emphasis on safety and scalability, and provide guidance on purification and characterization.
Strategic Approach: A Multi-Step Synthesis from a Tetrahydroisoquinoline Precursor
While direct bromination of the 4-methylisoquinoline core presents a theoretically shorter route, achieving the desired regioselectivity at the 7-position is challenging and often leads to isomeric mixtures that are difficult to separate on a large scale. Therefore, for a robust and reproducible scale-up synthesis, a multi-step approach commencing from a tetrahydroisoquinoline precursor is recommended. This strategy offers superior control over the introduction of substituents, ensuring the unambiguous formation of the desired 7-bromo isomer.
The chosen synthetic pathway involves a four-stage process:
-
Nitration: Introduction of a nitro group at the 7-position of N-acetyl-4-methyl-1,2,3,4-tetrahydroisoquinoline. The acetyl protecting group directs the nitration to the desired position.
-
Aromatization: Dehydrogenation of the tetrahydroisoquinoline ring to the fully aromatic isoquinoline system.
-
Reduction: Conversion of the nitro group to an amino group.
-
Sandmeyer Reaction: Diazotization of the amino group followed by bromination to yield the final product.
This sequence, while longer, provides a reliable and scalable method for producing high-purity 7-Bromo-4-methylisoquinoline.
Data Presentation: Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties | Supplier Examples |
| 4-Methyl-1,2,3,4-tetrahydroisoquinoline | 14443-34-8 | 147.21 | Liquid | Sigma-Aldrich, Combi-Blocks |
| Acetic Anhydride | 108-24-7 | 102.09 | Corrosive, Flammable Liquid | Major chemical suppliers |
| Nitric Acid (fuming) | 7697-37-2 | 63.01 | Highly Corrosive, Oxidizer | Major chemical suppliers |
| Sulfuric Acid (concentrated) | 7664-93-9 | 98.08 | Highly Corrosive | Major chemical suppliers |
| Palladium on Carbon (10%) | 7440-05-3 | 106.42 (Pd) | Flammable Solid (handle with care) | Major chemical suppliers |
| Hydrazine Hydrate | 7803-57-8 | 50.06 | Toxic, Corrosive Liquid | Major chemical suppliers |
| Sodium Nitrite | 7632-00-0 | 69.00 | Oxidizer, Toxic Solid | Major chemical suppliers |
| Copper(I) Bromide | 7787-70-4 | 143.45 | Solid | Major chemical suppliers |
| Hydrobromic Acid (48%) | 10035-10-6 | 80.91 | Corrosive Liquid | Major chemical suppliers |
Experimental Protocols
Stage 1: N-Acetylation of 4-Methyl-1,2,3,4-tetrahydroisoquinoline
Rationale: The N-acetylation step serves to protect the secondary amine and to act as a directing group in the subsequent electrophilic nitration, favoring substitution at the C7 position.
Procedure:
-
To a stirred solution of 4-methyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (1.2 eq) dropwise.
-
Slowly add acetic anhydride (1.1 eq) to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, quench the reaction with water (5 volumes). Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 5 volumes) and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-acetyl-4-methyl-1,2,3,4-tetrahydroisoquinoline as a crude oil, which can be used in the next step without further purification.
Stage 2: Nitration of N-Acetyl-4-methyl-1,2,3,4-tetrahydroisoquinoline
Rationale: This step introduces the nitro group at the desired 7-position. Careful temperature control is crucial to prevent side reactions.
Procedure:
-
To a pre-cooled (-10 °C) mixture of fuming nitric acid (3.0 eq) and concentrated sulfuric acid (3.0 eq), slowly add the crude N-acetyl-4-methyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) from the previous step, ensuring the internal temperature does not exceed -5 °C.
-
Stir the reaction mixture at -10 to -5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield crude N-acetyl-7-nitro-4-methyl-1,2,3,4-tetrahydroisoquinoline.
Stage 3: Aromatization to 4-Methyl-7-nitroisoquinoline
Rationale: Aromatization of the tetrahydroisoquinoline ring is achieved through dehydrogenation, in this case, using a palladium catalyst.
Procedure:
-
Dissolve the crude N-acetyl-7-nitro-4-methyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable high-boiling solvent such as xylene or diphenyl ether (10 volumes).
-
Add 10% palladium on carbon (10 mol%) to the solution.
-
Heat the mixture to reflux (typically 140-180 °C depending on the solvent) and stir for 12-24 hours, monitoring for completion by GC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Stage 4: Reduction of the Nitro Group
Rationale: The nitro group is reduced to an amine, which is a precursor for the Sandmeyer reaction. Catalytic hydrogenation or chemical reduction can be employed.
Procedure (using Hydrazine Hydrate):
-
Dissolve 4-methyl-7-nitroisoquinoline (1.0 eq) in ethanol (15 volumes).
-
Add 10% palladium on carbon (5 mol%).
-
Heat the mixture to 60-70 °C and add hydrazine hydrate (5.0 eq) dropwise. An exotherm may be observed.
-
After the addition is complete, continue stirring at reflux for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and filter through Celite® to remove the catalyst.
-
Concentrate the filtrate to obtain crude 7-amino-4-methylisoquinoline, which can be taken to the next step.
Stage 5: Sandmeyer Reaction to 7-Bromo-4-methylisoquinoline
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to an aryl bromide via a diazonium salt intermediate.
Procedure:
-
Suspend the crude 7-amino-4-methylisoquinoline (1.0 eq) in a mixture of 48% hydrobromic acid (5.0 eq) and water (5 volumes) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.2 eq) in water (2 volumes) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) bromide (1.5 eq) in 48% hydrobromic acid (3.0 eq).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours until gas evolution ceases.
-
Cool the mixture and basify with a concentrated solution of sodium hydroxide or ammonium hydroxide to pH > 10.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate to give the crude 7-Bromo-4-methylisoquinoline.
Scale-Up Purification Protocol
For large-scale purification, recrystallization is often more practical and cost-effective than chromatography.
-
Dissolve the crude 7-Bromo-4-methylisoquinoline in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol, or toluene).
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The purity of the final product should be assessed by HPLC, GC-MS, and NMR.
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Workflow for the scale-up synthesis of 7-Bromo-4-methylisoquinoline.
Safety and Handling Considerations
This synthesis involves the use of hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Corrosive Reagents: Concentrated acids (sulfuric, nitric, hydrobromic) are highly corrosive and should be handled with extreme care.
-
Oxidizing Agents: Fuming nitric acid and sodium nitrite are strong oxidizers.
-
Hydrazine Hydrate: This reagent is toxic and a suspected carcinogen.
-
Flammable Solvents: Dichloromethane and ethanol are flammable.
-
Exothermic Reactions: The nitration and the addition of hydrazine hydrate can be exothermic. Proper cooling and slow addition of reagents are critical.
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The multi-step synthetic route detailed in these application notes provides a reliable and scalable method for the preparation of high-purity 7-Bromo-4-methylisoquinoline. By carefully controlling reaction conditions and adhering to safety protocols, researchers and drug development professionals can efficiently produce this valuable building block for their discovery and development programs.
References
-
Pomeranz, C. Über eine neue Isochinolinsynthese. Monatsh. Chem.1893 , 14, 116–119. [Link]
-
Fritsch, P. Synthesen in der Isocumarin- und Isochinolinreihe. Ber. Dtsch. Chem. Ges.1893 , 26, 419–422. [Link]
- Wang, X. et al. Method for preparing 7-bromoisoquinoline. CN102875465A, January 16, 2013.
-
Schlittler, E.; Müller, J. Über eine neue Isochinolin-Synthese. Helv. Chim. Acta1948 , 31, 914–924. [Link]
-
Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolinsynthese. Ber. Dtsch. Chem. Ges.1893 , 26, 1903–1908. [Link]
-
Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17, 1633–1635. [Link]
-
Mettler-Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 7-Bromo-4-methylisoquinoline by Column Chromatography
Welcome to the dedicated technical support guide for the chromatographic purification of 7-Bromo-4-methylisoquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this key synthetic intermediate. Here, we move beyond rote protocols to provide in-depth, field-tested insights into the principles and practices that ensure a successful purification.
Introduction: The Challenge of Purifying 7-Bromo-4-methylisoquinoline
7-Bromo-4-methylisoquinoline is a valuable building block in medicinal chemistry. However, its synthesis can often yield a crude mixture containing unreacted starting materials, isomers, and other byproducts. Column chromatography is the method of choice for achieving the high purity required for subsequent synthetic steps. The key to a successful separation lies in understanding the interplay between the compound's structure, the stationary phase, and the mobile phase. This guide will equip you with the knowledge to not only execute the purification but also to troubleshoot common issues that may arise.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during the column chromatography of 7-Bromo-4-methylisoquinoline.
Question 1: My compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system like 20% ethyl acetate in hexanes. What should I do?
Answer:
This indicates that your compound is strongly adsorbed to the silica gel. 7-Bromo-4-methylisoquinoline, being a nitrogen-containing heterocycle, can interact strongly with the acidic silanol groups on the surface of the silica gel.
-
Immediate Action: Increase the polarity of your mobile phase. You can try a step-wise increase in the concentration of ethyl acetate (e.g., 30%, 40%, 50%) or introduce a more polar solvent like methanol or isopropanol in small percentages (e.g., 1-5%) to your ethyl acetate/hexane mixture.
-
Underlying Principle: The lone pair of electrons on the nitrogen atom of the isoquinoline ring can form hydrogen bonds with the silanol groups (Si-OH) of the stationary phase, leading to strong retention. A more polar eluent will more effectively compete for these binding sites, displacing your compound and allowing it to move up the TLC plate.
-
Pro-Tip: To mitigate the strong interaction with acidic silica, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and often results in sharper spots and better elution profiles for basic compounds.
Question 2: I am seeing significant streaking of my compound on the TLC plate and the column. How can I resolve this?
Answer:
Streaking is a common issue with nitrogen-containing compounds on silica gel and is often caused by a combination of factors including strong adsorption, overloading, or compound instability.
-
Immediate Action:
-
Reduce Sample Load: Overloading the TLC plate or column is a frequent cause of streaking. Try spotting a more dilute solution on your TLC plate. For the column, ensure you are not exceeding the recommended loading capacity of your silica gel (typically 1-5% of the silica gel weight).
-
Incorporate a Basic Modifier: As mentioned previously, adding 0.1-1% triethylamine to your eluent can significantly reduce streaking by minimizing the interaction with acidic silica.
-
Check Solubility: Ensure your crude material is fully dissolved in the loading solvent before applying it to the column. Any undissolved material will streak down the column.
-
-
Underlying Principle: Streaking occurs when a portion of the compound is strongly and sometimes irreversibly adsorbed to the stationary phase, while the rest moves with the mobile phase. This creates a continuous "tail" of the compound along the elution path.
Question 3: After running the column, my fractions contain a mixture of my desired product and an impurity with a very similar Rf value. How can I improve the separation?
Answer:
Separating compounds with close Rf values is a common chromatographic challenge. The key is to enhance the differential partitioning of the compounds between the stationary and mobile phases.
-
Immediate Action:
-
Optimize the Solvent System: A slight change in the solvent system can sometimes dramatically improve separation. Try switching to a different solvent system with similar polarity, for example, dichloromethane/methanol or toluene/ethyl acetate. Different solvents can alter the specific interactions with your compounds, leading to better resolution.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can be very effective. Start with a low polarity solvent system to elute the less polar impurities, and then slowly increase the polarity to elute your product, leaving the more polar impurities behind.
-
Increase Column Length: A longer and narrower column will provide more theoretical plates, which can improve the separation of closely eluting compounds.
-
-
Causality: A potential impurity in the synthesis of 7-Bromo-4-methylisoquinoline is the isomeric 5-Bromo-4-methylisoquinoline. These isomers can have very similar polarities, making their separation challenging. A carefully optimized gradient elution is often necessary to resolve such isomers.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of 7-Bromo-4-methylisoquinoline?
A common and effective starting point for compounds of this type is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. Based on TLC analysis of similar compounds, a good starting point would be in the range of 10-30% ethyl acetate in hexanes. The ideal Rf value for your compound on the TLC plate before running the column should be between 0.2 and 0.4 to ensure good separation.[1]
Q2: What type of stationary phase should I use?
Standard silica gel (60 Å, 230-400 mesh) is the most common and generally suitable stationary phase for the purification of 7-Bromo-4-methylisoquinoline.[2] If your compound shows signs of degradation on silica gel (e.g., a new spot appears on the TLC plate after letting it sit for a while), you might consider using deactivated silica gel or alumina (neutral or basic).
Q3: How can I check if my compound is stable on silica gel?
You can perform a simple stability test using a TLC plate. Spot your compound on a TLC plate and take a picture of the plate under a UV lamp. Let the plate sit for a few hours and then observe it again under the UV lamp. If you see new spots or a significant decrease in the intensity of your original spot, your compound may be degrading on the silica gel.
Q4: What are the common impurities I should be looking for?
Common impurities can include:
-
Unreacted starting materials.
-
Isomeric byproducts, such as 5-Bromo-4-methylisoquinoline.
-
Over-brominated or under-brominated species.
-
Products of side reactions.
Monitoring your reaction by TLC before workup can help you identify the number and relative polarities of the impurities present.
Experimental Protocol: A Self-Validating System
This protocol provides a general framework for the purification of crude 7-Bromo-4-methylisoquinoline. It is crucial to first optimize the conditions using TLC.
1. Thin-Layer Chromatography (TLC) Optimization:
-
Objective: To determine the optimal solvent system for column chromatography.
-
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a test solvent system (e.g., 20% ethyl acetate in hexanes).
-
Visualize the spots under a UV lamp (254 nm).
-
Adjust the solvent polarity until the desired product has an Rf value of approximately 0.2-0.4.
-
2. Column Preparation (Slurry Method):
-
Objective: To pack a homogenous and air-free column.
-
Procedure:
-
Select an appropriately sized column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.[3]
-
Drain the excess solvent until the solvent level is just above the silica bed. Never let the column run dry. [3]
-
3. Sample Loading:
-
Objective: To apply the sample in a concentrated band at the top of the column.
-
Procedure:
-
Dissolve the crude 7-Bromo-4-methylisoquinoline in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the solution to the top of the silica bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it is just above the silica bed.
-
Carefully add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
4. Elution and Fraction Collection:
-
Objective: To separate the components and collect the pure product.
-
Procedure:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if necessary) to maintain a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing under a UV lamp.
-
Combine the pure fractions containing your product.
-
5. Product Isolation:
-
Objective: To remove the solvent and obtain the purified compound.
-
Procedure:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Further dry the product under high vacuum to remove any residual solvent.
-
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, effective for a wide range of compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate | Good balance of polarity for effective separation. |
| Initial Eluent Composition | 10-30% Ethyl Acetate in Hexanes | To be optimized by TLC. |
| Target Rf Value | 0.2 - 0.4 | Provides optimal separation on the column. |
| Sample Load | 1-5% of silica gel weight | Prevents overloading and band broadening. |
Visualization of the Workflow
Caption: Workflow for the purification of 7-Bromo-4-methylisoquinoline.
References
-
Columbia University. (2007). Column chromatography. Retrieved from [Link]
- Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
- Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- HETEROCYCLES. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. 65(12), 2937.
-
Pharmaffiliates. 7-Bromo-4-methylisoquinoline. Retrieved from [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Retrieved from [Link]
-
ResearchGate. (2014). How to develop solvent system for TLC when the compound is unknown? Retrieved from [Link]
- The Royal Society of Chemistry.
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Thin Layer Chromatography (TLC). Retrieved from [Link]
-
YouTube. (2023). Performing Column Chromatography. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 7-Bromo-4-methylisoquinoline
Welcome to the technical support center for the synthesis of 7-Bromo-4-methylisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common experimental challenges, ensuring a higher success rate and purity of the final product.
Introduction to the Synthetic Strategy
The synthesis of 7-Bromo-4-methylisoquinoline is typically approached as a multi-step process. A common and logical pathway involves the initial construction of the 4-methylisoquinoline core, followed by a regioselective bromination. This approach allows for greater control over the final product's substitution pattern. The two primary challenges that researchers face are the control of cyclization side reactions during the isoquinoline core synthesis and achieving the desired regioselectivity during the bromination step.
This guide is structured to address these challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.
Troubleshooting Guide: Common Issues and Solutions
Part 1: Synthesis of the 4-Methylisoquinoline Core
The construction of the 4-methylisoquinoline scaffold can be accomplished through various named reactions, with the Bischler-Napieralski and Pomeranz-Fritsch syntheses being the most common. Each method presents a unique set of potential side reactions.
Q1: I am attempting a Bischler-Napieralski reaction to form the 4-methylisoquinoline precursor, but I am observing significant charring and low yield. What is the likely cause?
A1: The Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of a β-arylethylamide, is highly sensitive to reaction conditions.[1][2] Charring and low yields are often indicative of overly harsh reaction conditions or the presence of sensitive functional groups. The strong dehydrating agents used, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), can promote polymerization and degradation of the starting material and product, especially at elevated temperatures.[3][4]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Instead of refluxing at high temperatures, try running the reaction at a lower temperature for a longer duration.
-
Use a Milder Condensing Agent: Consider using a less aggressive dehydrating agent. Polyphosphoric acid (PPA) can sometimes offer a good balance of reactivity and selectivity.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. High-boiling, inert solvents like toluene or xylene are common, but ensure that the temperature is carefully controlled.
-
Gradual Addition: Add the condensing agent portion-wise to the reaction mixture at a lower temperature to control the initial exotherm.
Q2: My Bischler-Napieralski reaction is producing a significant amount of a styrene byproduct. How can I suppress this side reaction?
A2: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis and proceeds through a retro-Ritter type mechanism.[3] This is particularly favorable if the intermediate nitrilium ion is sterically hindered or if the aromatic ring is not sufficiently activated for electrophilic attack.
Mitigation Strategies:
-
Increase Aromatic Ring Activity: The Bischler-Napieralski reaction is most effective with electron-rich aromatic rings.[2] If your substrate has electron-withdrawing groups, the cyclization will be disfavored, and the retro-Ritter pathway may dominate. If possible, consider a synthetic route where the aromatic ring is more electron-rich during the cyclization step.
-
Use of Nitrile as a Solvent: Running the reaction in a nitrile solvent that corresponds to the nitrile that would be eliminated in the retro-Ritter reaction can shift the equilibrium away from byproduct formation. However, this is only practical if the nitrile is readily available and has a suitable boiling point.
Q3: I am using the Pomeranz-Fritsch reaction to synthesize 4-methylisoquinoline, but the yields are inconsistent. What factors are most critical for this reaction?
A3: The Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal, can be sensitive to the nature of the acid catalyst and the reaction workup.[5][6] The yields can vary widely depending on the stability of the intermediates in the acidic medium.[6]
Key Optimization Parameters:
-
Acid Catalyst: While concentrated sulfuric acid is traditionally used, other acids like trifluoroacetic acid (TFA) or Lewis acids can sometimes provide better yields and cleaner reactions. A screen of different acid catalysts may be necessary.
-
Reaction Time and Temperature: Prolonged exposure to strong acid can lead to degradation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Work-up Procedure: Careful and rapid neutralization of the acidic reaction mixture during work-up is crucial to prevent hydrolysis of the isoquinoline product. Pouring the reaction mixture onto ice followed by basification is a common practice.
Part 2: Bromination of 4-Methylisoquinoline
The second stage of the synthesis involves the electrophilic bromination of the 4-methylisoquinoline core. The key challenge here is to achieve regioselective bromination at the C-7 position.
Q4: I am trying to brominate 4-methylisoquinoline, but I am getting a mixture of isomers. How can I improve the regioselectivity for the 7-bromo product?
A4: The regioselectivity of electrophilic aromatic substitution on the isoquinoline ring is influenced by the directing effects of both the heterocyclic nitrogen and the methyl group, as well as the reaction conditions. The isoquinoline ring is generally activated towards electrophilic attack on the benzene ring portion (positions 5, 6, 7, and 8). The methyl group at C-4 is an ortho-, para-directing group. The combination of these factors can lead to a mixture of brominated products.
Strategies for Regiocontrol:
-
Choice of Brominating Agent: The reactivity of the brominating agent can influence selectivity. Milder brominating agents tend to be more selective.
-
N-Bromosuccinimide (NBS): Often provides good selectivity and is a safer alternative to liquid bromine. The reaction can be initiated with a radical initiator like AIBN or light, or it can proceed via an ionic mechanism in the presence of an acid catalyst.
-
Bromine (Br₂): A strong brominating agent that can sometimes lead to over-bromination and lower selectivity. If using Br₂, consider a non-polar solvent and low temperatures.
-
-
Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Non-polar solvents like carbon tetrachloride or chloroform may favor different isomer ratios compared to polar solvents.
-
Temperature Control: Lowering the reaction temperature generally increases the selectivity of electrophilic aromatic substitutions.[7] Running the reaction at 0°C or even lower may significantly improve the yield of the desired 7-bromo isomer.
-
Use of a Lewis Acid Catalyst: A Lewis acid can polarize the Br-Br bond, creating a more selective electrophile. However, care must be taken as Lewis acids can also increase the reaction rate and potentially decrease selectivity if not used judiciously.
Q5: My bromination reaction is very sluggish, and upon forcing the conditions (e.g., heating), I observe the formation of multiple brominated products and a dark tarry substance. What is happening?
A5: A sluggish reaction suggests that the 4-methylisoquinoline ring is not sufficiently activated for bromination under the initial conditions. Forcing the reaction by heating can lead to a loss of selectivity and decomposition. The dark tar is likely due to polymerization and degradation of the starting material and products under harsh conditions.
Troubleshooting a Sluggish Reaction:
-
Activation of the Brominating Agent: If using NBS, the addition of a catalytic amount of a protic acid (like sulfuric acid) can facilitate the generation of the active brominating species.[8]
-
Alternative Brominating Reagents: Consider using a more reactive brominating system, but one that is still known for good selectivity. For example, bromine in the presence of a Lewis acid might be effective, but the reaction must be carefully monitored.
-
Protecting Groups: In complex cases, a protecting group strategy could be employed to block more reactive sites, directing bromination to the desired position, although this adds steps to the overall synthesis.
Q6: How can I effectively remove isomeric byproducts, such as 5-Bromo-4-methylisoquinoline, from my final product?
A6: The separation of constitutional isomers can be challenging due to their similar physical properties.
Purification Techniques:
-
Column Chromatography: This is the most common method for separating isomers. A careful selection of the stationary phase (e.g., silica gel with different pore sizes) and the mobile phase is critical. A shallow solvent gradient can improve separation.
-
Recrystallization: If a suitable solvent system can be found where the solubility of the desired isomer and the byproducts are sufficiently different, fractional recrystallization can be an effective purification method. This may require screening a variety of solvents and solvent mixtures.
-
Preparative HPLC: For difficult separations and to obtain high-purity material, preparative high-performance liquid chromatography (HPLC) is a powerful, albeit more expensive, option.
Frequently Asked Questions (FAQs)
Q: What are the main safety precautions to consider during the synthesis of 7-Bromo-4-methylisoquinoline?
A:
-
Bromine and Brominating Agents: Liquid bromine is highly corrosive and toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. NBS is a safer alternative but should still be handled with care as it is a lachrymator.
-
Strong Acids and Dehydrating Agents: Reagents like concentrated sulfuric acid, P₂O₅, and POCl₃ are highly corrosive and react violently with water. Always add them slowly and with cooling.
-
Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition.
Q: Can I use a one-pot procedure to synthesize and then brominate the 4-methylisoquinoline?
A: While one-pot reactions are elegant and can improve efficiency, developing such a procedure for this synthesis would be challenging. The conditions required for the isoquinoline ring formation (strongly acidic and high temperature) are generally incompatible with the more controlled conditions needed for selective bromination. A stepwise approach with purification of the 4-methylisoquinoline intermediate is highly recommended to ensure the purity of the final product.
Q: How can I confirm the regiochemistry of my final brominated product?
A: Unambiguous characterization is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The coupling patterns and chemical shifts of the aromatic protons can help determine the substitution pattern. 2D NMR techniques like COSY, HSQC, and HMBC can provide definitive structural elucidation by showing correlations between protons and carbons.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment (e.g., NOESY or ROESY) can show through-space correlations. For example, an NOE between the methyl group protons at C-4 and a proton at C-5 would help to distinguish it from other isomers.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive proof of structure.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of 7-Bromo-4-methylisoquinoline.
Caption: Troubleshooting workflow for the synthesis of 7-Bromo-4-methylisoquinoline.
References
- Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893, 26 (2), 1903–1908.
- Pomeranz, C. Uber eine neue Isochinolinsynthese.
- Fritsch, P. Synthesen in der Isocumarin- und Isochinolinreihe. Ber. Dtsch. Chem. Ges.1893, 26 (1), 419–422.
- Larsen, R. D.; Reider, P. J. The Bischler-Napieralski Reaction. In Organic Reactions; Paquette, L. A., Ed.; John Wiley & Sons, Inc.: 2004; pp 1–838.
- Fodor, G.; Nagubandi, S. Correlation of the von Braun, Ritter, Bischler-Napieralski, Pictet-Spengler and Pictet-Gams reactions. Tetrahedron1980, 36 (10), 1279–1300.
- Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. In Organic Reactions; Adams, R., Ed.; John Wiley & Sons, Inc.: 1951; pp 53–96.
- Wang, X.-j.; Tan, J.; Grozinger, K. A mild and efficient procedure for the synthesis of isoquinolines. Tetrahedron Lett.2000, 41 (24), 4713–4716.
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link]
-
Wikipedia. Pomeranz–Fritsch reaction. [Link]
-
PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
WUR eDepot. Medium-dependent regioselectivity of electrochemical bromination of methyl levulinate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
Technical Support Center: Troubleshooting the Synthesis of 7-Bromo-4-methylisoquinoline
Welcome to the technical support center for the synthesis of 7-Bromo-4-methylisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in this multi-step synthesis. Drawing upon established chemical principles and field-tested insights, this document provides a structured, question-and-answer approach to diagnosing and resolving common experimental issues.
The synthesis of 7-Bromo-4-methylisoquinoline is typically a two-stage process: first, the construction of the 4-methylisoquinoline core, followed by regioselective bromination at the C-7 position. Each stage presents unique challenges that can impact yield, purity, and overall success. This guide is divided into sections addressing specific problems you might encounter in each of these critical stages.
Part 1: Troubleshooting the 4-Methylisoquinoline Core Synthesis
The formation of the initial isoquinoline ring is the foundation of the entire synthesis. The most common methods for this are variations of the Bischler-Napieralski or Pomeranz-Fritsch reactions. Failures at this stage are common and often relate to reagent quality, reaction conditions, or the inherent reactivity of the substrates.
Q1: My Bischler-Napieralski reaction to form the dihydroisoquinoline precursor is failing or giving very low yields. What are the likely causes?
Answer: The Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of a β-arylethylamide, is highly sensitive to several factors.[1][2] Low yields or complete failure often point to one of the following issues:
-
Insufficiently Potent Dehydrating Agent: Standard agents like phosphorus oxychloride (POCl₃) may not be strong enough for less reactive substrates. The reaction's success hinges on the formation of a highly electrophilic nitrilium ion intermediate, which then attacks the aromatic ring.[3] For challenging substrates, a more potent dehydrating system is required.
-
Expert Insight: A combination of POCl₃ and phosphorus pentoxide (P₂O₅) is often more effective as it generates pyrophosphates, which are superior leaving groups.[4][5] For particularly sensitive or electron-deficient systems, milder and more modern reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) can facilitate the reaction at lower temperatures.[1][3]
-
-
Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution. If your aromatic precursor has strong electron-withdrawing groups, the ring will be too "electron-poor" to be attacked by the nitrilium ion, severely impeding or completely stopping the cyclization.[1] The reaction is most effective with electron-donating groups on the benzene ring.[1][5]
-
Side Reactions: A major competing pathway is the retro-Ritter reaction, where the nitrilium ion fragments to form a styrene derivative.[1][3] This is especially common if the resulting styrene is highly conjugated.
-
Tar Formation: The appearance of a thick, unmanageable tar is a common sign of decomposition. This is often caused by excessively high temperatures or prolonged reaction times.[1] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) and to stop the reaction as soon as the starting material is consumed.[1]
Troubleshooting Workflow for a Failed Bischler-Napieralski Reaction
Below is a decision-making workflow to systematically troubleshoot this reaction.
Caption: Decision tree for troubleshooting the Bischler-Napieralski reaction.
Q2: I'm attempting a Pomeranz-Fritsch synthesis of the isoquinoline core, but it's not working. What should I investigate?
Answer: The Pomeranz-Fritsch reaction, which synthesizes the isoquinoline from a benzaldehyde and a 2,2-dialkoxyethylamine, is also sensitive, particularly to the acid catalyst and reaction conditions.[6][7]
-
Acid Catalyst is Critical: The archetypal reaction uses concentrated sulfuric acid to promote the cyclization of the benzalaminoacetal (Schiff base) intermediate.[7][8] If the acid is wet or not sufficiently strong, the reaction will fail.
-
Formation of the Intermediate: The synthesis is a two-step process in one pot: (1) condensation to form the Schiff base, and (2) acid-catalyzed ring closure.[8][9] If the initial condensation fails, the cyclization cannot occur. Ensure your benzaldehyde and aminoacetal are pure.
-
Yield Variability: It's important to note that yields in the Pomeranz-Fritsch synthesis can vary widely depending on the specific substrates used.[9] Some substitution patterns on the benzaldehyde ring can make the cyclization step sterically or electronically challenging.
Part 2: Troubleshooting the Regioselective Bromination
Once the 4-methylisoquinoline core is successfully synthesized, the next critical step is the introduction of a bromine atom specifically at the C-7 position. Achieving high regioselectivity is the primary challenge here.
Q3: My bromination of 4-methylisoquinoline is giving me a mixture of products or no reaction at all. How can I achieve C-7 selectivity?
Answer: Direct electrophilic bromination of the isoquinoline ring can be complex. The position of bromination is dictated by the electronic properties of the heterocyclic system and the reaction conditions. Without careful control, you can get bromination at other positions or di/poly-bromination.[10]
-
Understanding Directing Effects: The nitrogen atom in the isoquinoline ring deactivates the pyridine ring towards electrophilic attack, while the benzene ring is more activated. Within the benzene ring, the C-5 and C-8 positions are most activated, followed by C-7. The 4-methyl group provides slight activation. Achieving C-7 selectivity often requires specific brominating agents and conditions that can overcome the inherent preference for C-5 or C-8.
-
Choice of Brominating Agent: The choice of reagent is paramount for regioselectivity.
-
N-Bromosuccinimide (NBS): NBS is a common and effective reagent for the bromination of heterocyclic compounds.[11][12] It is often used with a radical initiator (like dibenzoyl peroxide) in a non-polar solvent (like CCl₄) for benzylic bromination, but for aromatic bromination, it is used under different conditions, often with an acid catalyst.
-
Molecular Bromine (Br₂): While a powerful brominating agent, Br₂ can be less selective and lead to over-bromination.[10] Its use requires careful control of stoichiometry and temperature.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Common solvents include acetic acid, sulfuric acid, or chlorinated solvents.
-
Temperature: Low temperatures generally favor selectivity. Starting the reaction at 0°C or even lower can help prevent side reactions.
-
Table 1: Comparison of Brominating Agents for Isoquinoline Synthesis
| Reagent | Common Conditions | Pros | Cons |
| N-Bromosuccinimide (NBS) | CCl₄ or CH₂Cl₂, often with acid catalyst or light | Generally more selective; easier to handle than Br₂.[11] | Can be less reactive; may require optimization. |
| Molecular Bromine (Br₂) | Acetic acid or H₂SO₄ | Highly reactive; cost-effective. | Low selectivity; risk of over-bromination; corrosive.[10] |
| Trihaloisocyanuric Acid | Room temperature, often metal-free | High regioselectivity in some systems; atom economical.[13] | Substrate scope may be limited. |
Q4: I have multiple spots on my TLC plate after the bromination reaction. What are the likely impurities?
Answer: The presence of multiple spots indicates either an incomplete reaction or the formation of side products. Common impurities in this specific reaction include:
-
Unreacted 4-methylisoquinoline: The spot corresponding to your starting material.
-
Isomeric Bromoisoquinolines: Products where bromine has added to other positions, most commonly C-5 or C-8.
-
Di-brominated products: Compounds where two bromine atoms have been added to the ring.
-
Process-related impurities: These can include residual solvents or by-products from the decomposition of reagents.[14]
To identify these, it is crucial to use characterization techniques like LC-MS to get the mass of each component, which will help distinguish between starting material, mono-brominated, and di-brominated products.
Part 3: General Troubleshooting: Purification and Characterization
Even with a successful reaction, isolating the pure product can be a significant hurdle.
Q5: I'm having difficulty purifying my crude 7-Bromo-4-methylisoquinoline. What are the best methods?
Answer: Halogenated isoquinolines can sometimes be challenging to purify due to their solubility properties and the presence of closely-related isomers.[15]
-
Column Chromatography: This is the most common method.
-
Expert Insight: If your compound is poorly soluble, you can try a "dry loading" technique. Dissolve the crude product in a strong solvent like Dichloromethane (DCM), add silica gel to form a slurry, and then evaporate the solvent to get a free-flowing powder.[15] This powder can then be carefully added to the top of your column. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
-
Recrystallization: If the crude product is a solid and has a major component, recrystallization can be a very effective and scalable purification method.[16] You will need to screen different solvents to find one in which your product is soluble when hot but poorly soluble when cold. Ethanol or mixtures of ethanol and water are often good starting points.[17]
-
Acid-Base Extraction: Since isoquinoline is a weak base (pKa of the conjugate acid is ~5.14), you can use its basicity for purification.[14][17] Dissolve the crude mixture in an organic solvent (like DCM) and wash with dilute acid (e.g., 1M HCl). The protonated isoquinolines will move to the aqueous layer, leaving non-basic impurities behind. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your product back into an organic solvent.
Appendix A: Example Protocol for Regioselective Bromination
This protocol is a representative example and may require optimization for your specific setup.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 4-methylisoquinoline (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in concentrated sulfuric acid. Add this solution dropwise to the stirred isoquinoline solution over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture over crushed ice. A precipitate should form.
-
Neutralization: Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[18]
-
Purification: Purify the crude solid by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization.
References
- Veeprho. (n.d.). Isoquinoline Impurities and Related Compound.
- Elsevier. (2017).
- BenchChem. (2025). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting.
- Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Org. Synth., 101, 524–541.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
- Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
- Ataman Kimya. (n.d.). ISOQUINOLINE.
- ResearchGate. (2025). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide.
- Google Patents. (n.d.).
- Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- MDPI. (n.d.).
- Stanford University. (2017).
- National Institutes of Health. (n.d.). Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin. PMC.
- YouTube. (2022). Bischler-Napieralski Reaction.
- ACS Publications. (2023).
- CamScanner. (2020). Bischler-Napieralski and other isoquinoline syntheses.
- RSC Publishing. (n.d.). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science.
- Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- ResearchGate. (n.d.). Scheme 1. The plausible mechanism of Pomeranz-Fritsch reaction.
- Guidechem. (2023). How can Isoquinoline be purified?.
- Wikipedia. (n.d.). Isoquinoline.
- Organic Reactions, Inc. (2026). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
- J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
- Reddit. (2018). How to purify halo-isoquinolines??.
- ResearchGate. (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
- HETEROCYCLES. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, 65(12), 2937.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. www-leland.stanford.edu [www-leland.stanford.edu]
- 9. organicreactions.org [organicreactions.org]
- 10. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 11. mdpi.com [mdpi.com]
- 12. Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. veeprho.com [veeprho.com]
- 15. reddit.com [reddit.com]
- 16. Page loading... [guidechem.com]
- 17. Isoquinoline - Wikipedia [en.wikipedia.org]
- 18. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Cross-Coupling Reactions for 7-Bromo-4-methylisoquinoline
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 7-Bromo-4-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. Our aim is to equip you with the foundational knowledge and practical insights to successfully functionalize this key heterocyclic scaffold.
Introduction: The Unique Reactivity of 7-Bromo-4-methylisoquinoline
7-Bromo-4-methylisoquinoline is a valuable building block in medicinal chemistry. However, its successful functionalization via cross-coupling reactions requires careful consideration of its electronic and steric properties. The isoquinoline nitrogen can coordinate to the palladium catalyst, potentially influencing its activity. Furthermore, the electron-rich nature of the isoquinoline ring system can affect the oxidative addition step of the catalytic cycle. This guide will address these nuances and provide strategies for high-yield coupling.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between 7-Bromo-4-methylisoquinoline and various organoboron reagents.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with 7-Bromo-4-methylisoquinoline?
A1: A reliable starting point for the Suzuki-Miyaura coupling of 7-Bromo-4-methylisoquinoline with an arylboronic acid is to use a palladium(0) precatalyst with a suitable phosphine ligand, a base, and an appropriate solvent system. A typical set of conditions would be:
-
Palladium Precatalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) with a phosphine ligand.[2]
-
Ligand: PPh₃ (if using Pd₂(dba)₃, 2-4 equivalents relative to Pd), or a more electron-rich and bulky ligand like SPhos or XPhos for more challenging couplings.
-
Base: An aqueous solution of Na₂CO₃ (2 M, 2-3 equivalents) or K₂CO₃ (2-3 equivalents).
-
Solvent: A mixture of an organic solvent such as 1,4-dioxane, toluene, or DME with water (e.g., 4:1 ratio).
-
Temperature: 80-100 °C.
Q2: My reaction is sluggish or gives low yields. What are the first parameters I should adjust?
A2: If you are experiencing low conversion, consider the following adjustments in order of priority:
-
Ligand: Switch to a more electron-rich and sterically hindered ligand like SPhos, XPhos, or RuPhos. These ligands can promote the oxidative addition and reductive elimination steps.
-
Base: Try a stronger base like K₃PO₄ or Cs₂CO₃. The choice of base is crucial for the transmetalation step.[3]
-
Temperature: Increase the reaction temperature in increments of 10-20 °C.
-
Solvent: Screen different solvents such as DME/water or toluene/water.
Q3: I am observing significant amounts of a debrominated byproduct (4-methylisoquinoline). What causes this and how can I prevent it?
A3: Debromination is a common side reaction in Suzuki-Miyaura couplings and often arises from a competing reaction pathway where a hydride species reductively eliminates from the palladium center. To minimize this:
-
Ensure your reagents and solvents are free of impurities that could act as hydride sources.
-
Use a boronic ester (e.g., a pinacol ester) instead of a boronic acid, as they can be more stable and less prone to protodeboronation, which can contribute to the formation of the debrominated byproduct.[2]
-
Carefully degas your reaction mixture to remove oxygen, which can promote side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Low reaction temperature. | 1. Use a fresh batch of catalyst and ensure proper inert atmosphere. 2. Screen a panel of ligands (e.g., PPh₃, SPhos, XPhos) and bases (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃). 3. Increase temperature to 100-120 °C. |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Presence of oxygen. 2. Inefficient transmetalation. | 1. Thoroughly degas the reaction mixture (e.g., with argon or nitrogen). 2. Use a stronger base or a different solvent system to promote transmetalation. |
| Protodeboronation of Boronic Acid | 1. Instability of the boronic acid under the reaction conditions. | 1. Use the corresponding boronic ester (e.g., pinacol ester) for improved stability.[2] |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Catalyst deactivation. | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 2. Increase catalyst loading or use a more robust ligand. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-4-methylisoquinoline with Phenylboronic Acid
Materials:
-
7-Bromo-4-methylisoquinoline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Na₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 7-Bromo-4-methylisoquinoline, phenylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and degassed water (4:1 v/v) to the flask.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Mechanistic Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling 7-Bromo-4-methylisoquinoline with a wide range of primary and secondary amines.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the Buchwald-Hartwig amination of 7-Bromo-4-methylisoquinoline?
A1: For the amination of 7-Bromo-4-methylisoquinoline, a common set of starting conditions would involve a palladium precatalyst, a bulky electron-rich phosphine ligand, and a strong base.[5][6]
-
Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%) or a pre-formed catalyst like a G3 or G4 palladacycle.
-
Ligand: A biarylphosphine ligand such as XPhos, SPhos, or RuPhos (2-4 mol%).
-
Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS (1.2-1.5 equivalents). For more sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ can be used at higher temperatures.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or t-amyl alcohol.
-
Temperature: 80-110 °C.
Q2: I am having trouble coupling a sterically hindered amine. What can I do?
A2: Coupling sterically hindered amines can be challenging. To improve the reaction outcome:
-
Ligand Choice: Use a ligand specifically designed for hindered substrates, such as RuPhos or BrettPhos. These ligands have steric bulk that can facilitate the reductive elimination step.
-
Base: A stronger base like LiHMDS may be more effective than NaOtBu in some cases.
-
Temperature: Higher temperatures (up to 130 °C) may be required to overcome the steric hindrance.
Q3: My reaction is producing a significant amount of hydrodehalogenation (debromination) byproduct. How can I minimize this?
A3: Hydrodehalogenation in Buchwald-Hartwig amination often occurs when the reductive elimination step is slow, allowing for competing pathways. To address this:
-
Ligand: Use a more electron-rich and bulky ligand to promote faster reductive elimination.
-
Base: The choice of base can influence this side reaction. Screening different bases (e.g., NaOtBu vs. K₃PO₄) may be beneficial.
-
Amine Stoichiometry: Using a slight excess of the amine can sometimes suppress this side reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Inactive catalyst or ligand. 2. Insufficiently strong base. 3. Catalyst inhibition by the isoquinoline nitrogen. | 1. Use fresh reagents and ensure an inert atmosphere. 2. Switch to a stronger base (e.g., NaOtBu, LiHMDS). 3. Screen different ligands that are less susceptible to coordination, or consider using a higher catalyst loading. |
| Amine Decomposition | 1. Reaction temperature is too high. 2. The amine is sensitive to the strong base. | 1. Lower the reaction temperature and extend the reaction time. 2. Use a weaker base like K₃PO₄ or Cs₂CO₃, which may require a higher temperature. |
| Formation of Diarylamine (from primary amine) | 1. Over-arylation of the primary amine. | 1. Use a slight excess of the primary amine relative to the aryl bromide. 2. Use a bulkier ligand to sterically hinder the second arylation. |
| Difficult Product Purification | 1. Residual palladium or ligand. | 1. Use a palladium scavenger resin after the reaction. 2. Perform an aqueous workup with a solution of L-cysteine to complex with residual palladium. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromo-4-methylisoquinoline with Morpholine
Materials:
-
7-Bromo-4-methylisoquinoline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (0.02 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add NaOtBu to an oven-dried Schlenk tube.
-
In a separate vial, dissolve 7-Bromo-4-methylisoquinoline, Pd₂(dba)₃, and XPhos in anhydrous toluene.
-
Add the solution from step 2 to the Schlenk tube containing the base.
-
Add morpholine to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Visualization
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[8]
Section 3: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C-C bond between 7-Bromo-4-methylisoquinoline and a terminal alkyne, providing access to alkynyl-substituted isoquinolines.[9]
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for a Sonogashira coupling with 7-Bromo-4-methylisoquinoline?
A1: A typical Sonogashira coupling involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[9]
-
Palladium Catalyst: PdCl₂(PPh₃)₂ (1-3 mol%).
-
Copper(I) Co-catalyst: CuI (1-5 mol%).
-
Base: A liquid amine base such as triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the solvent or co-solvent.
-
Solvent: If a co-solvent is needed, THF or DMF are common choices.
-
Temperature: Room temperature to 60 °C.
Q2: I am concerned about copper contamination and alkyne homocoupling. Are there copper-free conditions?
A2: Yes, copper-free Sonogashira couplings are well-established and can prevent the formation of Glaser-Hay homocoupling byproducts.[9] These conditions typically require a more active palladium catalyst system and a stronger base.
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ with a suitable ligand.
-
Ligand: PPh₃ or a more electron-rich phosphine.
-
Base: A strong base like Cs₂CO₃ or K₃PO₄ in an organic solvent, or an amine base like DIPA.
-
Solvent: DMF, NMP, or toluene.
-
Temperature: 80-120 °C.
Q3: My reaction is not going to completion. What are some common reasons for failure?
A3: Incomplete Sonogashira couplings can be due to several factors:
-
Poor Quality Reagents: Ensure the alkyne is pure and the amine base is free of water.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air, so maintaining an inert atmosphere is crucial.
-
Insufficient Base: Ensure an adequate amount of base is used to deprotonate the alkyne and neutralize the HBr formed during the reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Low temperature. | 1. Use fresh Pd and Cu catalysts. 2. Thoroughly degas all solvents and the reaction mixture. 3. Increase the reaction temperature. |
| Alkyne Homocoupling (Glaser Coupling) | 1. Presence of oxygen in a copper-catalyzed reaction. | 1. Rigorously exclude oxygen by using Schlenk techniques or a glovebox. 2. Switch to a copper-free protocol. |
| Decomposition of Terminal Alkyne | 1. The alkyne is unstable under the reaction conditions. | 1. Use a silyl-protected alkyne (e.g., TMS-acetylene) followed by deprotection.[10] 2. Add the alkyne slowly to the reaction mixture. |
| Formation of Enyne Byproducts | 1. Reaction of the product with another molecule of the alkyne. | 1. Use a slight excess of the aryl bromide. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
Detailed Experimental Protocol: Copper-Free Sonogashira Coupling of 7-Bromo-4-methylisoquinoline with Phenylacetylene
Materials:
-
7-Bromo-4-methylisoquinoline (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To an oven-dried Schlenk flask, add 7-Bromo-4-methylisoquinoline, Cs₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, followed by phenylacetylene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Visualization
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.[9]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Updated 2024 Oct 10]. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]
-
Purdue University Graduate School. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Published 2022 Jun 16]. Available from: [Link]
-
MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Updated 2023 Jun 30]. Available from: [Link]
-
MDPI. Palladium-Catalysed Synthesis and Transformation of Quinolones. Available from: [Link]
-
National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]
-
ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Available from: [Link]
-
ResearchGate. Optimisation of the Sonogashira coupling between phenylacetylene and 1... Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
National Center for Biotechnology Information. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Published 2009 Sep 16]. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Accessed 2017 Dec 4]. Available from: [Link]
-
ResearchGate. First Synthesis of 5- and 7-Phenylethynyl-8-hydroxyquinolines by Sonogashira Reaction. Available from: [Link]
-
ResearchGate. Syntheses of 4-Substituted Isoquinolines. Available from: [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]
-
Pearson. Sonogashira Coupling Reaction Exam Prep. Available from: [Link]
-
National Center for Biotechnology Information. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Published 2022 Jan 19]. Available from: [Link]
-
Bentham Science. First Synthesis of 5- and 7-Phenylethynyl-8-hydroxyquinolines by Sonogashira Reaction. Available from: [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? Available from: [Link]
-
ResearchGate. (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Available from: [Link]
-
Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Published 2021 Sep 23]. Available from: [Link]
-
National Center for Biotechnology Information. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]
-
Arkivoc. Polyhalogenoheterocyclic compounds. Part 53.1 Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine. Available from: [Link]
-
ResearchGate. Sonogashira coupling reactions of phenylacetylene and aryl halides. Available from: [Link]
-
National Center for Biotechnology Information. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available from: [Link]
-
Organic Chemistry Portal. A Convenient Procedure for Sonogashira Reactions Using Propyne. Available from: [Link]
-
Royal Society of Chemistry. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Accessed 2014 Dec 23]. Available from: [Link]
-
MDPI. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Available from: [Link]
-
National Center for Biotechnology Information. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Available from: [Link]
-
ResearchGate. Utilizing a copper-free Sonogashira reaction in the synthesis of the leukotriene a4 hydrolase modulator batatasin IV. Available from: [Link]
-
ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with... Available from: [Link]
-
Science Madness. SYNTHESIS OF 3-METHYL ISOQUINOLINES This paper is concerned with a study of the limitations and usefulness of a novel method dev. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
preventing decomposition of 7-Bromo-4-methylisoquinoline during reaction
Welcome to the technical support center for 7-Bromo-4-methylisoquinoline. As a pivotal building block in medicinal chemistry and materials science, its successful application in complex synthetic routes is paramount.[1][2] However, the inherent reactivity of the bromo-isoquinoline scaffold presents unique stability challenges, particularly during metal-catalyzed cross-coupling reactions.
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and preventative measures. Drawing from established literature and extensive field experience, we will explore the causality behind common decomposition pathways and offer robust, validated protocols to ensure the integrity of your molecule throughout its transformation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems when working with 7-Bromo-4-methylisoquinoline. Each question is framed from a researcher's perspective and is followed by a detailed, mechanistically-grounded explanation and actionable solutions.
Question 1: "My Suzuki-Miyaura coupling reaction is yielding significant amounts of the debrominated byproduct, 4-methylisoquinoline, alongside my desired product. How can I suppress this side reaction?"
Root Cause Analysis:
This is the most common failure mode. The formation of 4-methylisoquinoline is a result of hydrodehalogenation (or debromination), an undesired side reaction that competes with the desired cross-coupling pathway. This occurs within the Pd(0)/Pd(II) catalytic cycle. After oxidative addition of the 7-Bromo-4-methylisoquinoline to the Pd(0) center, the resulting Pd(II)-aryl complex can undergo several fates. Instead of transmetalation with the boronic acid, it can react with trace water, protic solvents, or even the boronic acid itself (protodeboronation followed by hydrogen transfer) to reductively cleave the C-Br bond. High temperatures and certain bases can exacerbate this issue.[3][4]
Solutions & Scientific Rationale:
-
Optimize the Catalyst and Ligand System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are designed to accelerate the productive steps of the catalytic cycle (transmetalation and reductive elimination), thereby outcompeting the decomposition pathway.[5]
-
Recommendation: Switch from standard ligands like PPh₃ to more advanced biaryl phosphine ligands.
-
Rationale: Ligands like SPhos, XPhos, or RuPhos create a sterically hindered palladium center that promotes C-C bond formation (reductive elimination) and disfavors side reactions.
-
-
Select an Appropriate Base and Solvent: The base is not merely a proton scavenger; it participates in the transmetalation step. Its strength and nucleophilicity can influence the rate of debromination.
-
Recommendation: Use a milder carbonate base like Cs₂CO₃ or K₂CO₃ instead of stronger bases like hydroxides or alkoxides.
-
Solvent Choice: Ensure your solvent is anhydrous and thoroughly degassed. Common choices include 1,4-dioxane or toluene.[6] The presence of water or dissolved oxygen can significantly promote hydrodehalogenation.
-
-
Control Reaction Temperature: Thermal decomposition is a key factor.
-
Recommendation: Begin optimizations at a lower temperature (e.g., 70-80 °C) and only increase if the reaction is too slow.[7]
-
Rationale: Higher temperatures provide more energy for the undesired debromination pathway to occur. A balance must be struck between reaction rate and substrate stability.
-
Data-Driven Recommendations for Suzuki-Miyaura Coupling:
| Parameter | Standard Condition (High Decomposition Risk) | Recommended Optimized Condition (Low Decomposition Risk) | Rationale |
| Pd Precursor | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | More versatile precursors for use with advanced ligands. |
| Ligand | PPh₃ | SPhos, XPhos, or other bulky biaryl phosphines[5] | Accelerates reductive elimination, minimizing side reactions. |
| Base | NaOH, K₃PO₄ | Cs₂CO₃, K₂CO₃ | Milder bases are less likely to promote protodeboronation and subsequent hydrodehalogenation. |
| Solvent | Ethanol/Water | Anhydrous, degassed 1,4-Dioxane/Toluene[6] | Minimizes sources of protons that can lead to debromination. |
| Temperature | >100 °C | 70 - 90 °C | Lower thermal energy reduces the rate of decomposition pathways.[7] |
Question 2: "In my Sonogashira coupling, I'm observing significant alkyne homocoupling (Glaser coupling) and poor conversion of my 7-Bromo-4-methylisoquinoline. What adjustments should I make?"
Root Cause Analysis:
The Sonogashira reaction's classic formulation uses a copper(I) co-catalyst (typically CuI).[8][9] While effective, the Cu(I) species is notorious for catalyzing the oxidative homocoupling of terminal alkynes, especially in the presence of trace oxygen. This side reaction consumes your alkyne, leading to the formation of a diyne byproduct and leaving your starting material unreacted. The isoquinoline nitrogen can also coordinate to the copper, potentially interfering with the catalytic cycle.
Solutions & Scientific Rationale:
-
Implement a Copper-Free Protocol: Modern Sonogashira protocols often omit the copper co-catalyst, which completely eliminates the primary pathway for Glaser coupling. These reactions may require a slightly higher temperature or a more robust palladium/ligand system but offer a much cleaner reaction profile.[10]
-
Ensure a Rigorously Inert Atmosphere: Oxygen is the terminal oxidant for Glaser coupling.
-
Recommendation: Use Schlenk line techniques. The reaction solvent must be degassed by at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes. The reaction vessel should be purged thoroughly with an inert gas (argon is preferred over nitrogen for palladium catalysis).
-
Rationale: Removing dissolved oxygen is the most direct way to inhibit oxidative homocoupling, even in reactions that still employ a copper co-catalyst.
-
-
Amine Base Selection: The amine in a Sonogashira reaction serves as both a base and a solvent.
-
Recommendation: Triethylamine (Et₃N) is a common choice, but if issues persist, consider a bulkier base like diisopropylethylamine (DIPEA).
-
Rationale: The amine deprotonates the alkyne and helps stabilize the catalytic species. A bulky base can sometimes minimize side reactions by altering the coordination sphere of the metals.
-
Experimental Protocols: Best Practices
Adherence to strict, validated protocols is essential for reproducibility and success. The following procedures incorporate the preventative measures discussed above.
Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling
This protocol is designed to minimize hydrodehalogenation.
Caption: Optimized workflow for Suzuki-Miyaura coupling reactions.
Detailed Steps:
-
To a dry Schlenk flask containing a magnetic stir bar, add 7-Bromo-4-methylisoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Seal the flask with a rubber septum and connect it to a Schlenk line.
-
Evacuate the flask under high vacuum and backfill with high-purity argon. Repeat this cycle a total of three times.
-
In a separate, dry vial under argon, prepare the catalyst solution by dissolving palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv) in anhydrous, degassed 1,4-dioxane to achieve a final reaction concentration of 0.1 M.
-
Using a syringe, transfer the catalyst solution to the Schlenk flask containing the solids under a positive pressure of argon.
-
Place the sealed flask into a preheated oil bath at 85 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction's progress by taking aliquots via syringe and analyzing by TLC or LC-MS. Check for the disappearance of starting material and the appearance of both the desired product and the potential 4-methylisoquinoline byproduct.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction vs. Decomposition
Understanding the competing pathways at a mechanistic level is key to troubleshooting. The diagram below illustrates the desired catalytic cycle versus the primary decomposition route.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Bromo-4-methylisoquinoline
Welcome to the dedicated technical support guide for the synthesis of 7-Bromo-4-methylisoquinoline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful execution of your experimental work. The guidance herein is based on established chemical principles and field-proven insights to address common challenges encountered during the synthesis and workup of this important heterocyclic compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of 7-Bromo-4-methylisoquinoline. Each problem is analyzed for its potential causes, followed by a step-by-step resolution protocol.
Issue 1: Low or No Product Yield After Workup
Q: I've completed the reaction, but after extraction and solvent evaporation, I have very little or no crude product. What could have gone wrong?
A: This is a common issue that can stem from several factors, ranging from incomplete reaction to product loss during the workup.
-
Potential Cause 1: Incomplete Reaction. The cyclization reaction to form the isoquinoline core, such as a Pomeranz-Fritsch or Bischler-Napieralski reaction, may not have gone to completion.
-
Troubleshooting: Before quenching the reaction, perform a Thin Layer Chromatography (TLC) analysis to check for the presence of starting materials. If starting materials are still present, consider extending the reaction time or gently increasing the temperature, if the protocol allows.
-
-
Potential Cause 2: Incorrect pH during Extraction. Isoquinolines are basic due to the nitrogen atom in the ring system[1]. If the aqueous layer is not sufficiently basic during extraction, your product will remain protonated and stay in the aqueous phase.
-
Troubleshooting: During the aqueous workup, ensure the pH of the solution is basic (pH > 8) before extracting with an organic solvent. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a more potent one like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to basify the mixture. Always check the pH of the aqueous layer with pH paper after adding the base and mixing thoroughly.
-
-
Potential Cause 3: Emulsion Formation. During extraction, a stable emulsion may have formed between the organic and aqueous layers, trapping your product.
-
Troubleshooting: To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. In stubborn cases, filtering the emulsion through a pad of Celite or glass wool can be effective.
-
-
Potential Cause 4: Product Volatility. While 7-Bromo-4-methylisoquinoline is not extremely volatile, prolonged exposure to high vacuum at elevated temperatures during solvent removal can lead to product loss.
-
Troubleshooting: Use a rotary evaporator with a controlled water bath temperature (typically not exceeding 40-50 °C) and gradually reduce the pressure. Avoid leaving the product on the rotary evaporator for an extended period after the solvent has been removed.
-
Issue 2: Oily or Gummy Crude Product Instead of a Solid
Q: My crude product is a dark, oily residue and won't solidify. How can I purify this?
A: An oily crude product often indicates the presence of impurities, residual solvent, or byproducts that depress the melting point of your desired compound.
-
Potential Cause 1: Residual Solvent. High-boiling point solvents used in the reaction (e.g., diphenyl ether) or extraction (e.g., dichloromethane) may still be present.
-
Troubleshooting: Co-evaporate the crude product with a lower-boiling point solvent like hexane or diethyl ether. This involves dissolving the oil in the new solvent and then removing it on the rotary evaporator. Repeating this process 2-3 times can help azeotropically remove residual high-boiling solvents.
-
-
Potential Cause 2: Presence of Impurities. Incomplete reactions or side reactions can lead to a mixture of compounds. For instance, in a Bischler-Napieralski synthesis, the intermediate 3,4-dihydroisoquinoline may be present if the final dehydrogenation step is incomplete[2][3].
-
Troubleshooting: Column chromatography is the most effective method for purifying oily products. A typical solvent system for brominated isoquinolines is a gradient of ethyl acetate in hexane[4]. Monitor the separation by TLC to identify the fractions containing your product.
-
-
Potential Cause 3: Acidic Impurities. If the reaction was carried out in strong acid, residual acid can form a salt with your basic isoquinoline product, resulting in an ionic liquid-like substance.
-
Troubleshooting: Ensure a thorough neutralization and extraction process. Dissolve the oily crude in an organic solvent like ethyl acetate and wash it with a saturated NaHCO₃ solution, followed by a water wash, and finally a brine wash to remove any remaining aqueous contaminants before drying and concentrating.
-
Issue 3: Multiple Spots on TLC After Purification
Q: I've performed column chromatography, but my final product still shows multiple spots on the TLC plate. What should I do?
A: This indicates that the chosen purification method was not sufficient to separate the impurities from your product.
-
Potential Cause 1: Inappropriate TLC/Column Solvent System. The polarity of the eluent used for column chromatography may not have been optimal for separating the product from closely related impurities.
-
Troubleshooting: Re-optimize your TLC solvent system. Test various combinations of non-polar (e.g., hexane, heptane) and polar (e.g., ethyl acetate, dichloromethane, diethyl ether) solvents to achieve good separation between your product spot and the impurities. A good separation on TLC will have a ΔRf value of at least 0.2 between the spots of interest. Once an optimal solvent system is found, repeat the column chromatography.
-
-
Potential Cause 2: Co-eluting Isomers. Positional isomers, if formed during the synthesis, can have very similar polarities, making them difficult to separate by standard silica gel chromatography.
-
Troubleshooting: Consider using a different stationary phase for chromatography, such as alumina, or employ reverse-phase chromatography if available[5]. Alternatively, recrystallization can be an effective method for separating isomers if a suitable solvent can be found.
-
-
Potential Cause 3: Product Degradation on Silica Gel. Some nitrogen-containing compounds can be sensitive to the acidic nature of silica gel, leading to streaking on the TLC plate or decomposition during column chromatography.
-
Troubleshooting: Deactivate the silica gel by adding 1-2% of triethylamine to your eluent system. This will neutralize the acidic sites on the silica and prevent product degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Pomeranz-Fritsch synthesis of 7-Bromo-4-methylisoquinoline?
A1: The Pomeranz-Fritsch reaction typically uses a strong acid like concentrated sulfuric acid[6][7][8][9]. Therefore, the workup is centered around careful neutralization and extraction.
Step-by-Step Protocol:
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker of crushed ice with stirring. This will dilute the acid and dissipate the heat generated upon neutralization.
-
Neutralization: While monitoring the temperature (an ice bath is recommended), slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH of the mixture is basic (pH 8-9). Be cautious of gas evolution (CO₂) if using bicarbonate.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL for a small-scale reaction).
-
Washing: Combine the organic extracts and wash them sequentially with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Q2: What are the best solvents for recrystallizing 7-Bromo-4-methylisoquinoline?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures[10][11]. For brominated aromatic compounds, a mixed solvent system often works well.
-
Recommended Solvent Systems to Screen:
-
Ethanol/Water
-
Toluene/Hexane
-
Ethyl Acetate/Hexane
-
Recrystallization Procedure Summary:
-
Dissolve the crude product in a minimal amount of the hot, more polar solvent (e.g., ethanol, toluene, or ethyl acetate).
-
Slowly add the less polar solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of the more polar solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold, less polar solvent, and dry them under vacuum.
Q3: How can I effectively monitor the reaction progress using TLC?
A3: TLC is a crucial tool for monitoring the consumption of starting materials and the formation of the product.
-
TLC Plate Setup: On a silica gel TLC plate, spot the starting material(s), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.
-
Eluent Selection: A good starting eluent for this system is a 3:1 mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value for the product between 0.3 and 0.5.
-
Visualization: Visualize the spots under UV light (254 nm). Isoquinolines are typically UV-active. You can also use an iodine chamber or a potassium permanganate stain for visualization.
-
Interpretation: As the reaction progresses, the spot corresponding to the starting material should diminish in intensity, while the product spot should appear and intensify.
Data and Workflow Visualization
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Eluent System (Gradient) | Purpose |
| TLC | Silica Gel 60 F254 | 10-50% Ethyl Acetate in Hexane | Reaction monitoring and column chromatography optimization |
| Column Chromatography | Silica Gel (40-63 µm) | 5-30% Ethyl Acetate in Hexane | Purification of crude product |
| Reverse-Phase HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | Purity analysis and separation of isomers |
Workflow Diagram: Workup and Purification of 7-Bromo-4-methylisoquinoline
This diagram outlines the decision-making process during the workup and purification stages.
Caption: A generalized workflow for the workup and purification of 7-Bromo-4-methylisoquinoline.
References
- Method for preparing 7-bromoisoquinoline.
-
A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, Vol. 65, No. 12, 2005. [Link]
-
Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Isoquinoline. Wikipedia. [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
-
Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Stanford University. [Link]
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone. ResearchGate. [Link]
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. National Institutes of Health. [Link]
-
Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Pomeranz–Fritsch reaction. Wikipedia. [Link]
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. National Institutes of Health. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]
- Purification of isoquinoline.
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]
-
Recrystallization. YouTube. [Link]
-
TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. ResearchGate. [Link]
-
Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. ACS Publications. [Link]
-
Molecular machines. University of Groningen. [Link]
-
Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. YouTube. [Link]
-
The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. denver.edu. [Link]
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. www-leland.stanford.edu [www-leland.stanford.edu]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. organicreactions.org [organicreactions.org]
- 10. mt.com [mt.com]
- 11. youtube.com [youtube.com]
common impurities in 7-Bromo-4-methylisoquinoline and their removal
Welcome to the technical support center for 7-Bromo-4-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important synthetic intermediate. Here, we address frequently encountered issues in a practical question-and-answer format, grounded in established chemical principles and purification techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've just synthesized a batch of 7-Bromo-4-methylisoquinoline and my initial NMR analysis shows several unexpected peaks. What are the likely impurities I should be looking for?
A1: Expert Analysis of Potential Contaminants
Based on common synthetic routes for substituted isoquinolines, the impurities in your crude 7-Bromo-4-methylisoquinoline sample are likely to fall into one of the following categories:
-
Isomeric Byproducts: The synthesis of substituted isoquinolines can sometimes yield a mixture of positional isomers, which can be challenging to separate due to their similar physical properties. For instance, in related syntheses like that of 7-bromoisoquinoline via the Pomeranz-Fritsch reaction, the formation of 5-bromoisoquinoline is a known issue, with both isomers forming in nearly equal amounts, making separation difficult.[1] Depending on your specific synthetic approach, you might be seeing other bromo-methyl-isoquinoline isomers.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial precursors in your final product. The identity of these will depend on your chosen synthetic pathway.
-
Over- or Under-Brominated Species: If your synthesis involves a bromination step, it's possible to have trace amounts of di-brominated isoquinoline derivatives or the non-brominated 4-methylisoquinoline. Controlling the stoichiometry of the brominating agent is crucial to minimize these byproducts.[2]
-
Side-Reaction Products: Certain synthetic methods, such as those involving diazonium salts (e.g., Sandmeyer reaction), can generate byproducts if the reaction conditions are not carefully controlled. Decomposition of the diazonium salt at elevated temperatures is a common source of impurities.[1]
-
Residual Solvents and Reagents: Solvents used during the reaction or workup (e.g., dichloromethane, ethanol, acetic acid) and any excess reagents can be present in the crude product.
A thorough analysis of your NMR, alongside techniques like LC-MS, can help in identifying the specific structures of these impurities.
Q2: My crude 7-Bromo-4-methylisoquinoline has a noticeable color, and I suspect both acidic and basic impurities. What is an effective initial purification strategy?
A2: Leveraging Acido-Basic Properties for Preliminary Purification
The isoquinoline core of your target compound contains a basic nitrogen atom, a feature that can be effectively exploited for an initial purification step using a liquid-liquid extraction workflow. This acid-base extraction can efficiently remove non-basic organic impurities and acidic byproducts.
Here is a logical workflow for this process:
Caption: Acid-Base Extraction Workflow for Initial Purification.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve your crude 7-Bromo-4-methylisoquinoline in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic nitrogen of the isoquinoline will be protonated, forming a water-soluble salt that partitions into the aqueous layer. Most neutral and acidic impurities will remain in the organic layer.
-
Separation: Carefully separate the two layers. The organic layer containing non-basic impurities can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M NaOH, until the pH is strongly basic (pH > 10). This will deprotonate the isoquinolinium salt, causing the free base to precipitate or form an emulsion.
-
Re-extraction: Extract the basified aqueous solution multiple times with fresh portions of your organic solvent.
-
Final Workup: Combine the organic extracts, wash with brine to remove residual water, dry over an anhydrous salt like sodium sulfate, and concentrate under reduced pressure to yield the partially purified product.
This procedure is highly effective for removing impurities with different acid-base properties from your target compound.
Q3: After an initial workup, I still observe closely related impurities. Which chromatographic or crystallization techniques are most suitable for achieving high purity?
A3: Advanced Purification Techniques for High-Purity Product
For removing structurally similar impurities, such as isomers or byproducts from the same compound class, more refined purification techniques are necessary. The two most powerful methods at your disposal are column chromatography and recrystallization.
Method 1: Flash Column Chromatography
Flash column chromatography on silica gel is an excellent method for separating compounds based on their polarity.[3][4] For 7-Bromo-4-methylisoquinoline, a non-polar stationary phase (silica gel) is typically used with a mobile phase of increasing polarity.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Provides a polar surface for differential adsorption of the compound and impurities. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A gradient elution, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the ethyl acetate concentration, allows for the separation of compounds with small differences in polarity. |
| Monitoring | Thin-Layer Chromatography (TLC) | Use TLC to determine the optimal solvent system and to track the separation during the column run. Visualize spots under a UV lamp (254 nm). |
Step-by-Step Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to achieve good separation of your target compound from its impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent and carefully pack your chromatography column. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve your partially purified product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column bed.
-
Elution: Begin eluting with the mobile phase, starting with the low-polarity mixture determined from your TLC analysis. Gradually increase the polarity of the eluent to move your compounds down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 7-Bromo-4-methylisoquinoline.
Method 2: Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds, provided a suitable solvent can be found.[5][6] The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.
Finding the Right Solvent System:
The ideal recrystallization solvent will:
-
Completely dissolve your compound at an elevated temperature (near the solvent's boiling point).
-
Have very low solubility for your compound at low temperatures (e.g., in an ice bath).
-
Either dissolve the impurities completely at all temperatures or not at all, so they can be removed by filtration.
For bromo-substituted isoquinolines, solvent systems like aqueous ethanol, isopropanol, or mixtures of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexane or petroleum ether) are often effective.
Sources
- 1. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 2. 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | 848185-12-6 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Bromo-Methyl-Isoquinoline Isomers for Researchers
An In-Depth Technical Guide for Scientists and Drug Development Professionals on the Characterization and Application of Key Isoquinoline Scaffolds
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The strategic placement of substituents, such as bromine and methyl groups, on this heterocyclic system can profoundly influence a molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of 7-Bromo-4-methylisoquinoline and its isomers, offering a valuable resource for researchers engaged in drug discovery and organic synthesis.
Due to the limited availability of detailed experimental data for 7-Bromo-4-methylisoquinoline in publicly accessible literature, this guide will focus on the well-characterized isomer, 4-Bromo-1-methylisoquinoline , as a primary reference. We will then draw comparisons to 7-Bromo-4-methylisoquinoline and other commercially available isomers to highlight the critical impact of substituent positioning on molecular properties and potential utility.
Physicochemical Characterization: A Comparative Analysis
The precise arrangement of bromine and methyl groups on the isoquinoline ring system significantly alters the physical and chemical characteristics of each isomer. These differences can affect solubility, crystal packing, reactivity, and ultimately, biological activity. Below is a comparative summary of the available characterization data for 7-Bromo-4-methylisoquinoline and its selected isomers.
| Property | 7-Bromo-4-methylisoquinoline | 4-Bromo-1-methylisoquinoline | 5-Bromo-4-methylisoquinoline | 4-Bromo-7-methylisoquinoline |
| CAS Number | 958880-29-0[1] | 104704-40-7[2][3][4] | 651310-24-6[5] | 877263-71-3[6] |
| Molecular Formula | C₁₀H₈BrN[1] | C₁₀H₈BrN[2][3] | C₁₀H₈BrN[5] | C₁₀H₈BrN[6] |
| Molecular Weight | 222.09 g/mol [1] | 222.08 g/mol [2][3] | 222.08 g/mol [5] | 222.08 g/mol [6] |
| Appearance | Not specified | Not specified | Solid[5] | Not specified |
| Melting Point | Not available | Not available | 110-112 °C | Not available |
| Boiling Point | Not available | 304.4 °C[2] | Not available | Not available |
| Storage | 2-8°C Refrigerator[1] | 2-8°C[3] | Not specified | Not specified |
Expert Insights: The seemingly subtle shift in the positions of the bromo and methyl groups leads to distinct electronic and steric environments for each isomer. For instance, the placement of the bromine atom at the 4-position in 4-Bromo-1-methylisoquinoline, adjacent to the nitrogen-containing ring, will influence its reactivity in cross-coupling reactions compared to the 7-bromo isomer where the bromine is on the benzo-fused ring. The melting point of 5-Bromo-4-methylisoquinoline suggests a more stable crystal lattice compared to its isomers, a factor that can be critical in pharmaceutical formulation.
Spectral Analysis: The Fingerprint of Isomers
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide a detailed map of the molecule's connectivity and electronic environment. While specific NMR data for 7-Bromo-4-methylisoquinoline is not available, predicted spectra and data from related compounds can offer valuable insights.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M and M+2 peak pattern, which is a definitive diagnostic tool.[7]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, offering insights into the functional groups present. For bromo-methyl-isoquinolines, one would expect to observe characteristic peaks for C-H stretching and bending of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations of the isoquinoline core.
Application in Synthetic Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction
Bromo-substituted isoquinolines are valuable intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of more complex molecules with potential biological activities.[8][9][10][11]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of a bromo-isoquinoline with a generic arylboronic acid. This serves as a template that would require optimization for specific substrates.
Objective: To synthesize an aryl-substituted isoquinoline derivative from a bromo-isoquinoline precursor.
Materials:
-
Bromo-isoquinoline derivative (e.g., 4-Bromo-1-methylisoquinoline) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., a mixture of Toluene and Water, or Dioxane and Water)
Procedure:
-
To a reaction vessel, add the bromo-isoquinoline, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality in Experimental Choices: The choice of catalyst, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. The base is required to activate the boronic acid for transmetalation to the palladium center.[9] The solvent system must be able to dissolve both the organic and inorganic reagents. The palladium catalyst is the heart of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Relevance in Drug Discovery: Targeting Kinase Signaling Pathways
Isoquinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer effects.[12][13][14] Many of these compounds function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[15]
The PI3K/Akt and EGFR Signaling Pathways
The Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Epidermal Growth Factor Receptor (EGFR) signaling pathway are two critical pathways involved in cell proliferation, survival, and differentiation.[16][17][18][19][20] Aberrant activation of these pathways is a hallmark of many cancers. The development of small molecule inhibitors that target kinases within these pathways is a major focus of modern oncology drug discovery. The isoquinoline scaffold serves as a valuable starting point for the design of such inhibitors.
References
-
PubChem. 4-Bromoisoquinoline. [Link]
-
National Center for Biotechnology Information. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. [Link]
-
National Center for Biotechnology Information. A comprehensive pathway map of epidermal growth factor receptor signaling. [Link]
-
National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0291852). [Link]
-
St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
-
KEGG. PI3K-Akt signaling pathway - Homo sapiens (human). [Link]
-
Sino Biological. EGFR Signaling Pathway. [Link]
-
MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
-
Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]
-
PubChem. 4-Bromo-1-methoxyisoquinoline. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. PI3K/AKT/mTOR pathway. [Link]
-
Royal Society of Chemistry. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
CUSABIO. PI3K-Akt signaling pathway. [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. [Link]
-
ResearchGate. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy | Request PDF. [Link]
-
Wikipedia. Epidermal growth factor receptor. [Link]
-
The Royal Society of Chemistry. Supporting Information For. [Link]
-
PubMed. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. [Link]
-
PubChem. 5-Bromo-4-iodo-8-methylisoquinoline. [Link]
-
National Center for Biotechnology Information. PI3K-PKB/Akt Pathway. [Link]
-
Pharmaffiliates. 7-Bromo-4-methylisoquinoline. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Tradeindia. 5-bromo-4-methylisoquinoline. [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. biosynth.com [biosynth.com]
- 3. achmem.com [achmem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 5-Bromo-4-methylisoquinoline AldrichCPR 651310-24-6 [sigmaaldrich.com]
- 6. 877263-71-3 | MFCD27931203 | 4-bromo-7-methylisoquinoline [aaronchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. cusabio.com [cusabio.com]
A Comparative Guide to the Antiproliferative Activity of Substituted Isoquinoline Derivatives
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored for anticancer properties, the isoquinoline core has emerged as a privileged structure, forming the backbone of numerous natural and synthetic compounds with potent biological activities.[1][2] This guide provides a comparative analysis of the antiproliferative activity of various substituted isoquinoline derivatives, with a particular focus on the influence of halogenation, such as bromine substitution, on their cytotoxic potential. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of structure-activity relationships and key mechanistic insights.
The Isoquinoline Scaffold: A Versatile Platform for Anticancer Drug Discovery
The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a fundamental structural motif in a vast array of natural products, most notably the isoquinoline alkaloids.[2][3] These compounds have been traditionally used in folk medicine and have garnered significant attention in modern pharmacology for their diverse therapeutic effects, including anti-inflammatory, antimicrobial, and analgesic properties.[3] In recent years, the focus has increasingly shifted towards their anticancer potential, with studies demonstrating that isoquinoline derivatives can induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][3]
The versatility of the isoquinoline scaffold allows for extensive chemical modification, enabling the synthesis of a wide range of derivatives with tailored pharmacological profiles. Substitutions at various positions on the isoquinoline ring can profoundly influence the compound's potency, selectivity, and mechanism of action. This guide will delve into the comparative antiproliferative activities of different isoquinoline derivatives, drawing upon available experimental data to elucidate key structure-activity relationships.
Comparative Antiproliferative Activity of Isoquinoline Derivatives
The antiproliferative efficacy of isoquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for a selection of substituted isoquinoline derivatives from the literature, illustrating the impact of different substitution patterns on their cytotoxic activity. While direct comparative data for a series of 7-Bromo-4-methylisoquinoline derivatives is limited in the public domain, the presented data on other bromo-substituted and variously substituted isoquinolines provides valuable insights into the potential of this chemical class.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylaminoisoquinolinequinone | AGS (gastric) | Submicromolar | [4] |
| Phenylaminoisoquinolinequinone | HT-29 (colon) | Submicromolar | [4] |
| Phenylaminoisoquinolinequinone | MDA-MB-231 (breast) | Submicromolar | [4] |
| 6-Bromo-7-phenylaminoisoquinolinequinone | AGS (gastric) | Generally higher than non-brominated analogs | [4] |
| 6-Bromo-7-phenylaminoisoquinolinequinone | HT-29 (colon) | Generally higher than non-brominated analogs | [4] |
| 6-Bromo-7-phenylaminoisoquinolinequinone | MDA-MB-231 (breast) | Generally higher than non-brominated analogs | [4] |
| Curcumin-pyrimidine analog (3g) | MCF-7 (breast) | 0.61 ± 0.05 | [5] |
| Curcumin-pyrimidine analog (3b) | MCF-7 (breast) | 4.95 ± 0.94 | [5] |
| 6-Bromo quinazoline derivative (8a) | MCF-7 (breast) | 15.85 ± 3.32 | [6][7] |
| 6-Bromo quinazoline derivative (8a) | SW480 (colon) | 17.85 ± 0.92 | [6][7] |
Note: The table includes data on related heterocyclic compounds to provide a broader context for the antiproliferative potential of halogenated aromatic systems.
From the available data, it is evident that substitutions on the isoquinoline core significantly impact cytotoxic activity. For instance, certain phenylaminoisoquinolinequinones exhibit potent submicromolar antiproliferative activity.[4] Interestingly, the introduction of a bromine atom at the 6-position of the phenylaminoisoquinolinequinone scaffold was found to decrease the antiproliferative activity in most cases, suggesting that the position and nature of the substituent are critical determinants of efficacy.[4]
Methodologies for Assessing Antiproliferative Activity
To ensure the reliability and reproducibility of antiproliferative studies, standardized and well-validated experimental protocols are essential. The following are detailed step-by-step methodologies for two commonly used assays: the MTT assay and the Sulforhodamine B (SRB) assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8][10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[12][13]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[14]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.[15]
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12][14]
-
Washing: After staining, wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.[12]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
Mechanistic Insights into the Antiproliferative Action of Isoquinoline Derivatives
The anticancer effects of isoquinoline derivatives are often attributed to their ability to interfere with multiple cellular processes.[1] Key mechanisms of action that have been reported include:
-
Inhibition of Signaling Pathways: Many isoquinoline derivatives have been shown to target critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1]
-
Induction of Apoptosis: These compounds can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins and activating caspases.[3]
-
Cell Cycle Arrest: Isoquinoline derivatives can halt the cell cycle at various checkpoints, thereby preventing cancer cell division.[3]
-
Topoisomerase Inhibition: Some isoquinolines can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, leading to DNA damage and cell death.[16]
-
Microtubule Disruption: Certain derivatives can interfere with the polymerization of microtubules, essential components of the cytoskeleton and the mitotic spindle.[1]
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs, including potentially some isoquinoline derivatives.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by isoquinoline derivatives.
Conclusion
This guide provides a comparative overview of the antiproliferative activity of substituted isoquinoline derivatives, highlighting the importance of this scaffold in anticancer drug discovery. The presented data and methodologies offer a valuable resource for researchers in the field. While a comprehensive structure-activity relationship for 7-Bromo-4-methylisoquinoline derivatives requires further dedicated studies, the broader analysis of substituted isoquinolines underscores the potential of this chemical class. Future research should focus on the systematic synthesis and evaluation of novel derivatives to identify lead compounds with enhanced potency and selectivity for further preclinical and clinical development.
References
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information. [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
-
Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Center for Biotechnology Information. [Link]
-
The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. National Center for Biotechnology Information. [Link]
-
Antiproliferative activity of new 6-bromine derivatives of 7-anilino-1-arylisoquinolinequinones. ResearchGate. [Link]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]
-
Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. National Center for Biotechnology Information. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. [Link]
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]
-
Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. MDPI. [Link]
-
Cell Viability Assays. National Center for Biotechnology Information. [Link]
-
SRB assay for measuring target cell killing V.1. protocols.io. [Link]
-
European Journal of Medicinal Chemistry. CNR-IRIS. [Link]
-
Targeting growth of breast cancer cell line (MCF-7) with curcumin-pyrimidine analogs. Indian Academy of Sciences. [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
-
In vitro antitumor activity (NCI, USA) [SRB procedure]. National Cancer Institute. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PubMed. [Link]
-
Targeted Inhibition of Oncogenic microRNAs miR-21, miR-17, and miR-155 Suppresses Tumor Growth and Modulates Immune Response in Colorectal Cancer. MDPI. [Link]
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Targeted Inhibition of Oncogenic microRNAs miR-21, miR-17, and miR-155 Suppresses Tumor Growth and Modulates Immune Response in Colorectal Cancer [mdpi.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. protocols.io [protocols.io]
- 15. rsc.org [rsc.org]
- 16. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
A Comparative Guide to In-Silico Modeling and Docking of 7-Bromo-4-methylisoquinoline Analogs
In the landscape of modern medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic modification of this scaffold allows for the fine-tuning of its biological activity. This guide focuses on a specific, promising variant: the 7-Bromo-4-methylisoquinoline core. The introduction of a bromine atom at the 7-position and a methyl group at the 4-position can significantly influence the molecule's electronic properties and steric profile, offering a unique starting point for the design of targeted therapeutics.
This document provides a comprehensive overview of the in-silico modeling and molecular docking studies of novel 7-Bromo-4-methylisoquinoline analogs. We will explore the rationale behind computational choices, compare the performance of various analogs, and provide a detailed, field-proven protocol for conducting these studies. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to leverage these computational techniques for the accelerated discovery of potent and selective drug candidates.
The Rationale for In-Silico First Approach
In drug discovery, the path from a hit compound to a clinical candidate is long and fraught with high attrition rates. An "in-silico first" approach, which utilizes computational methods to design and screen virtual compounds, is now an indispensable strategy. This methodology allows for the rapid and cost-effective evaluation of thousands of potential drug candidates, prioritizing those with the highest predicted affinity and best pharmacological profiles for synthesis and in-vitro testing.[2] Molecular docking, a cornerstone of this approach, predicts how a small molecule (ligand) binds to a macromolecular target, such as a protein, providing crucial insights into the potential efficacy of the compound.[3][4]
For the 7-Bromo-4-methylisoquinoline scaffold, in-silico modeling helps us understand the structure-activity relationships (SAR) that govern its interaction with a biological target.[5] By systematically modifying the core structure and computationally assessing the impact of these changes on binding affinity, we can logically design more potent and selective analogs.
Comparative Analysis of 7-Bromo-4-methylisoquinoline Analogs
The therapeutic potential of isoquinoline derivatives is often linked to their ability to inhibit protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[6][7] For this comparative guide, we have selected a representative kinase, Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology, to evaluate a series of hypothetical 7-Bromo-4-methylisoquinoline analogs. The following table summarizes the results of molecular docking studies, providing a comparative analysis of their potential as EGFR inhibitors.
| Analog ID | R-Group Substitution (at 4-methyl position) | Docking Score (kcal/mol) | Key Interacting Residues | Lipinski's Rule of Five Violations | Predicted Toxicity Class (LD50, mg/kg) |
| BMQ-01 | -H (Parent Compound) | -7.8 | Met793, Leu718 | 0 | 4 (500-2000) |
| BMQ-02 | -OH | -8.5 | Met793, Leu718, Thr790 (H-bond) | 0 | 4 (500-2000) |
| BMQ-03 | -NH2 | -8.9 | Met793, Leu718, Asp855 (H-bond) | 0 | 4 (500-2000) |
| BMQ-04 | -C(=O)NH-phenyl | -9.7 | Met793, Leu718, Cys797 (H-bond) | 0 | 4 (500-2000) |
| BMQ-05 | -C(=O)NH-(4-fluorophenyl) | -10.2 | Met793, Leu718, Cys797 (H-bond), Phe856 | 0 | 4 (500-2000) |
Disclaimer: The data presented in this table is for illustrative purposes, based on established principles of medicinal chemistry and molecular modeling. The specific values are representative and intended to demonstrate a comparative workflow.
From this analysis, a clear structure-activity relationship emerges. The introduction of hydrogen bond donors and acceptors, such as the hydroxyl (-OH) and amine (-NH2) groups in BMQ-02 and BMQ-03 , enhances the binding affinity compared to the parent compound. A significant improvement is observed with the addition of a phenylamide group (BMQ-04 ), which likely forms additional hydrophobic and hydrogen bonding interactions within the EGFR active site. The highest predicted affinity is seen in BMQ-05 , where the addition of a fluorine atom to the phenyl ring can lead to favorable halogen bonding or other electronic interactions.
Experimental Protocol: Molecular Docking Workflow
To ensure the reproducibility and validity of these findings, a rigorous and well-documented protocol is essential. The following is a step-by-step methodology for conducting a molecular docking study of a novel 7-Bromo-4-methylisoquinoline analog against a target protein.
1. Target Protein Preparation:
-
Objective: To prepare the protein structure for docking by ensuring it is in a chemically correct and computationally ready state.
-
Procedure:
-
Obtain the 3D crystal structure of the target protein, in this case, EGFR, from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio), load the protein structure.
-
Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands.
-
Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.
-
Assign correct bond orders and formal charges.
-
Perform a constrained energy minimization to relieve any steric clashes while preserving the overall backbone conformation.
-
2. Ligand Preparation:
-
Objective: To generate a low-energy, 3D conformation of the ligand for docking.
-
Procedure:
-
Sketch the 2D structure of the 7-Bromo-4-methylisoquinoline analog using a chemical drawing tool (e.g., ChemDraw).
-
Convert the 2D structure to a 3D conformation.
-
Generate possible ionization states at physiological pH (e.g., 7.4).
-
Perform a thorough conformational search and energy minimization of the ligand to identify its most stable 3D structure.
-
3. Binding Site Definition and Grid Generation:
-
Objective: To define the specific region of the protein where the docking calculations will be performed.
-
Procedure:
-
Identify the active site of the protein. This can be determined from the location of a co-crystallized inhibitor or through literature review.
-
Define a docking grid, which is a 3D box that encompasses the entire binding pocket. The size of the grid should be sufficient to allow the ligand to rotate and translate freely within the active site.
-
4. Molecular Docking Simulation:
-
Objective: To predict the binding pose and affinity of the ligand within the protein's active site.
-
Procedure:
-
Select a docking algorithm and scoring function. Common choices include Glide, AutoDock Vina, or GOLD.[7][8]
-
Run the docking simulation, which will systematically sample different conformations and orientations of the ligand within the defined grid.
-
The scoring function will then estimate the binding affinity for each pose, typically expressed in kcal/mol.
-
5. Post-Docking Analysis:
-
Objective: To interpret the docking results and gain insights into the ligand-protein interactions.
-
Procedure:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds.
-
Compare the docking results of different analogs to understand the structure-activity relationship and guide the design of new compounds.
-
Visualizing the In-Silico Workflow and Interactions
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: In-silico drug design workflow for isoquinoline analogs.
Caption: Structure-Activity Relationship (SAR) of BMQ analogs.
Conclusion and Future Directions
The in-silico modeling and docking studies presented in this guide demonstrate a powerful, rational approach to the design of novel 7-Bromo-4-methylisoquinoline analogs. The comparative analysis highlights how subtle modifications to the parent scaffold can lead to significant improvements in predicted binding affinity. The detailed experimental workflow provides a robust framework for researchers to conduct their own computational studies, ensuring both scientific integrity and reproducibility.
The most promising candidates from these in-silico studies, such as BMQ-05 , should be prioritized for chemical synthesis and subsequent in-vitro biological evaluation to validate the computational predictions. Further computational studies, including molecular dynamics simulations, can provide deeper insights into the stability of the ligand-protein complex and the energetic contributions of individual interactions. By integrating these computational and experimental approaches, the drug discovery process can be significantly streamlined, bringing novel and effective therapeutics to patients more efficiently.
References
- Mahadeviah, et al. "Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
-
Al-Matarneh, et al. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." MDPI, 2021. [Link]
-
"Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents." PubMed, 1 Nov. 2016. [Link]
-
"Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives." ResearchGate, 2017. [Link]
-
"Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines." PubMed, 1998. [Link]
-
"6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation." NIH, 4 Jul. 2024. [Link]
-
"Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives." PMC - NIH. [Link]
-
"Design, One Pot Synthesis and Molecular Docking Studies of Substituted-1H-Pyrido[2,1-b] Quinazolines as Apoptosis-Inducing Anticancer Agents." PMC - NIH. [Link]
-
"Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study." RSC Publishing. [Link]
-
"molecular docking studies of indenoisoquinoline derivatives with dna-topoisomerase i complex." ResearchGate. [Link]
-
Gani, Ibtihal Haitham, and Zaid Al-Obaidi. "Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry." Pharmacy Education, vol. 22, no. 4, 2022, pp. 110-114. [Link]
-
"Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs." Semantic Scholar. [Link]
-
"Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study." NIH, 3 Aug. 2022. [Link]
-
"In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs." Frontiers. [Link]
-
"Structure-Activity Relationships in Med Chem." Fiveable. [Link]
-
"In-silico design of some pyrazolopyridine analogs as breast cancer inhibitors: QSAR modeling, molecular docking, MD simulation, and pharmacological features profiling." ResearchGate. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 5. fiveable.me [fiveable.me]
- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
